2-Cyano-3-hydroxybut-2-enoic acid
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C5H5NO3 |
|---|---|
Molecular Weight |
127.10 g/mol |
IUPAC Name |
(Z)-2-cyano-3-hydroxybut-2-enoic acid |
InChI |
InChI=1S/C5H5NO3/c1-3(7)4(2-6)5(8)9/h7H,1H3,(H,8,9)/b4-3- |
InChI Key |
BMEBUGFDWHDVHO-ARJAWSKDSA-N |
Isomeric SMILES |
C/C(=C(\C#N)/C(=O)O)/O |
Canonical SMILES |
CC(=C(C#N)C(=O)O)O |
Origin of Product |
United States |
Synthetic Methodologies for 2 Cyano 3 Hydroxybut 2 Enoic Acid and Its Direct Derivatives
Direct Synthesis of 2-Cyano-3-hydroxybut-2-enoic Acid
The direct formation of the this compound structure is primarily achieved through condensation reactions. Information on rearrangement and multi-component reactions leading directly to this specific acid is less common in the literature, with synthesis often proceeding through a derivative, such as an ester or amide, which is then hydrolyzed.
Condensation Reactions
Condensation reactions are a cornerstone for the synthesis of this class of compounds. The Knoevenagel condensation, which involves the reaction of an active methylene (B1212753) compound with a carbonyl group, is a typical strategy. For instance, the synthesis of a related compound, 2-cyano-3-(thiophen-3-yl)prop-2-enoic acid, is accomplished through the Knoevenagel condensation of thiophene-3-carbaldehyde with malononitrile, catalyzed by a base like piperidine. A similar approach can be envisioned for this compound, likely starting from a β-keto ester or acid.
The synthesis of teriflunomide, the N-(4-trifluoromethylphenyl) amide derivative of this compound, provides a well-documented example. One synthetic route involves the reaction of cyanoacetic acid ethyl ester with 4-trifluoromethylaniline. epo.org This initial step forms the cyanoacetanilide, which can then be further reacted to create the final enolic acid structure.
| Reaction Type | Reactants | Catalyst/Conditions | Product | Reference |
| Knoevenagel Condensation | Thiophene-3-carbaldehyde, Malononitrile | Piperidine, Ethanol (B145695), Reflux | 2-Cyano-3-(thiophen-3-yl)prop-2-enoic acid | |
| Amide Formation | Cyanoacetic acid ethyl ester, 4-Trifluoromethylaniline | Elevated temperature (neat) | Cyanoacet-(4-trifluoromethyl)anilide | epo.org |
Rearrangement Reactions
While specific rearrangement reactions that directly yield this compound are not prominently documented, radical-mediated intramolecular translocation of cyano groups is a known process in organic synthesis. researchgate.net This type of reaction involves the addition of a carbon-centered radical to the nitrile triple bond, followed by the cleavage of the resulting cyclic iminyl radical to reposition the cyano group. researchgate.net Such a strategy could potentially be adapted to construct the desired scaffold from a suitably functionalized isomeric precursor.
Multi-Component Synthesis Approaches
Multi-component reactions (MCRs), which combine three or more reactants in a single operation to form a product that incorporates portions of all reactants, are powerful tools in synthetic chemistry. While a specific MCR for the direct synthesis of this compound is not readily found, the principles of MCRs could be applied. For example, a reaction involving a source of cyanide, a three-carbon carbonyl component, and an acid source could theoretically assemble the core structure in a convergent manner.
Synthesis of Key Precursors and Intermediates
The synthesis of the target molecule often relies on the preparation and subsequent transformation of key building blocks, particularly β-keto esters and β-ketonitriles.
Preparation of β-Keto Esters and Nitriles
β-Keto Esters: These compounds are crucial intermediates in organic synthesis. arkat-usa.org Traditional methods for their preparation include the Claisen condensation of esters. arkat-usa.orgorganic-chemistry.org More recent methods have expanded the synthetic arsenal. For example, β-keto esters can be synthesized from various aldehydes and ethyl diazoacetate using molybdenum(VI) dichloride dioxide as a catalyst. organic-chemistry.org Another approach involves the decarboxylative Claisen condensation, where magnesium enolates of substituted malonic acid half oxyesters react with acyl donors like carboxylic acids. organic-chemistry.org
β-Ketonitriles: These are important precursors for a variety of compounds. researchgate.net A common method for their synthesis is the acylation of nitrile anions with esters. researchgate.netgoogle.comutsa.edu This reaction can be performed using a base such as potassium tert-butoxide, often under microwave irradiation to improve yields. utsa.edu The reaction of nitriles with carboxylic esters in the presence of a base is a well-established route. google.com Furthermore, electrophilic cyanation of boron enolates using reagents like N-cyano-N-phenyl-p-toluenesulfonamide (NCTS) provides an efficient method for preparing β-ketonitriles, including those with a quaternary α-carbon. researchgate.net
| Precursor Type | Synthetic Method | Key Reagents | Notes | Reference |
| β-Keto Ester | Aldehyde Condensation | Aldehydes, Ethyl diazoacetate, MoO₂Cl₂ | High yields at room temperature. | organic-chemistry.org |
| β-Keto Ester | Decarboxylative Claisen Condensation | Malonic acid half oxyesters, Carboxylic acids | Utilizes magnesium enolates as pronucleophiles. | organic-chemistry.org |
| β-Ketonitrile | Acylation of Nitrile Anions | Nitriles, Esters, Potassium tert-butoxide | Microwave conditions can be beneficial. | utsa.edu |
| β-Ketonitrile | Electrophilic Cyanation | Boron enolates, NCTS or TsCN | Broad substrate scope. | researchgate.net |
Functional Group Transformations to the Cyano-Enoic Acid Scaffold
The cyano group is a versatile functional handle that can be transformed into various other groups, making it a valuable component in a synthetic sequence. researchgate.netresearchgate.netnih.gov The conversion of a precursor molecule into the final this compound often involves several key functional group transformations.
One critical transformation is the hydrolysis of a nitrile or an ester. For instance, a synthetic route could culminate in a molecule containing a nitrile and an ester group in the correct positions, followed by selective hydrolysis of the ester to the carboxylic acid to yield the final product. The nitrile group itself can be converted into a carboxylic acid under acidic or basic conditions, although this would alter the target structure. researchgate.netdoubtnut.com
Another key transformation involves the interconversion of carbonyl derivatives. For example, an acid chloride can be prepared from a carboxylic acid using reagents like thionyl chloride, which can then be converted to an amide by reacting with an amine. youtube.com This amide could be a derivative of the target molecule, or it could be an intermediate that is subsequently dehydrated to re-form a nitrile. youtube.com These transformations highlight the strategic importance of choosing the correct precursor to simplify the final steps toward the cyano-enoic acid product.
Stereoselective Synthesis of (Z)-2-Cyano-3-hydroxybut-2-enoic Acid
The creation of specific stereoisomers of this compound is of significant interest, particularly for applications where stereochemistry dictates biological activity. The primary focus lies on controlling the geometry around the double bond to favor the (Z)-isomer and, where applicable, inducing chirality at potential stereocenters in its derivatives.
Enantioselective and Diastereoselective Approaches
While specific literature detailing the enantioselective synthesis of the parent (Z)-2-Cyano-3-hydroxybut-2-enoic acid is not abundant, general principles of stereoselective synthesis can be applied. The core challenge lies in the prochiral nature of the synthetic precursors. Enantioselective approaches would typically involve the use of chiral catalysts or reagents to differentiate between the two faces of a prochiral starting material, leading to an enantiomeric excess of one stereoisomer.
Diastereoselective strategies often come into play when a chiral center already exists in the molecule or is introduced through the use of a chiral auxiliary. The inherent chirality then directs the stereochemical outcome of subsequent reactions, leading to the preferential formation of one diastereomer over others. For a molecule like (Z)-2-Cyano-3-hydroxybut-2-enoic acid, this could be relevant in the synthesis of derivatives where the hydroxyl group or other parts of the molecule are further functionalized.
Chiral Auxiliary Strategies
The use of chiral auxiliaries is a powerful and well-established method for achieving high levels of stereocontrol in synthesis. nih.govrsc.org A chiral auxiliary is a chiral moiety that is temporarily attached to a substrate, directs the stereochemical course of a reaction, and is subsequently removed to yield the desired enantiomerically enriched product. nih.gov
For the synthesis of chiral derivatives of this compound, a plausible strategy would involve the attachment of a chiral auxiliary to a precursor molecule. For instance, a chiral alcohol could be used to form a chiral ester of a cyanoacetic acid derivative. Subsequent reactions, such as an aldol-type condensation to introduce the hydroxybutenoic acid moiety, would proceed under the stereodirecting influence of the auxiliary. The steric hindrance and electronic properties of the auxiliary would favor attack from one face of the enolate, leading to a high diastereomeric excess. After the key bond-forming step, the auxiliary can be cleaved to reveal the chiral carboxylic acid or its derivative. Commonly employed chiral auxiliaries that could be adapted for such a synthesis include Evans oxazolidinones and Oppolzer's camphorsultam.
| Chiral Auxiliary | Potential Application in Synthesis | Expected Outcome |
| Evans Oxazolidinones | Acylation with a cyanoacetyl group, followed by a stereoselective aldol (B89426) condensation. | High diastereoselectivity in the formation of the β-hydroxy-α-cyano moiety. |
| Oppolzer's Camphorsultam | Similar to Evans auxiliaries, attachment to a cyanoacetyl unit to direct subsequent transformations. | Control over the absolute stereochemistry of new stereocenters. |
| Chiral Alcohols | Esterification with a cyanoacetic acid derivative to form a chiral ester, followed by stereoselective reactions. | Induction of chirality in the final product after cleavage of the alcohol. |
Asymmetric Catalysis in the Synthesis of Related Enantiomers
Asymmetric catalysis offers an elegant and atom-economical alternative to the use of stoichiometric chiral auxiliaries. nih.gov In this approach, a small amount of a chiral catalyst is used to generate large quantities of an enantiomerically enriched product. Recent advancements have highlighted the power of various catalytic systems for a wide range of transformations. nih.gov
For the synthesis of chiral derivatives of this compound, several asymmetric catalytic strategies could be envisioned. For example, a catalytic asymmetric aldol reaction between a cyanoacetate (B8463686) equivalent and acetaldehyde, catalyzed by a chiral metal complex or an organocatalyst, could directly generate the desired β-hydroxy-α-cyano functionality with high enantioselectivity. Chiral Brønsted acids and bases have also emerged as powerful catalysts for various asymmetric transformations and could potentially be employed in this context. nih.gov Furthermore, photoinduced copper catalysis has been shown to be effective in the enantioconvergent amidation of racemic alkyl electrophiles, a strategy that could be adapted for the synthesis of chiral amide derivatives. nih.gov
Derivatization Reactions of this compound
The carboxylic acid and hydroxyl functionalities of this compound serve as convenient handles for further chemical modifications, allowing for the synthesis of a diverse range of analogs.
Esterification Reactions and Ester Analogs
Esterification of the carboxylic acid group of this compound can be achieved through standard methods. The reaction with an alcohol in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, is a common approach. The equilibrium of this reversible reaction can be driven towards the product by removing water as it is formed, for example, by azeotropic distillation.
The synthesis of specific ester analogs can be tailored by the choice of alcohol. For instance, reaction with simple alkyl alcohols would yield the corresponding alkyl esters, while reaction with more complex or functionalized alcohols could introduce a variety of substituents.
| Reactant | Catalyst/Conditions | Product |
| This compound + Methanol (B129727) | H₂SO₄ (catalytic), heat | Methyl 2-cyano-3-hydroxybut-2-enoate |
| This compound + Ethanol | p-Toluenesulfonic acid, Dean-Stark trap | Ethyl 2-cyano-3-hydroxybut-2-enoate |
| This compound + Benzyl alcohol | Dicyclohexylcarbodiimide (B1669883) (DCC), Dimethylaminopyridine (DMAP) | Benzyl 2-cyano-3-hydroxybut-2-enoate |
Amidation Reactions
The formation of amides from this compound involves the coupling of the carboxylic acid with a primary or secondary amine. This transformation typically requires the activation of the carboxylic acid, as direct reaction with an amine is often slow. Common activating agents include carbodiimides like dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often used in conjunction with an additive such as 1-hydroxybenzotriazole (B26582) (HOBt) to suppress side reactions and improve yields.
The reaction of the activated carboxylic acid with an amine proceeds to form the corresponding amide. A notable example of an amide derivative is Teriflunomide, (Z)-2-cyano-3-hydroxy-but-2-enoic acid-(4'-trifluoromethylphenyl)-amide, which is an active metabolite of Leflunomide. epo.org The synthesis of such amides highlights the importance of this derivatization in medicinal chemistry. The reaction pathway for amide formation is analogous to that of ester formation, with the amine acting as the nucleophile. oit.edu
| Reactant 1 | Reactant 2 | Coupling Reagents/Conditions | Product |
| This compound | Ammonia (B1221849) | DCC, HOBt | 2-Cyano-3-hydroxybut-2-enamide |
| This compound | Aniline | EDC, DMAP | N-phenyl-2-cyano-3-hydroxybut-2-enamide |
| This compound | 4-Trifluoromethylaniline | Heat or coupling agents | (Z)-2-cyano-3-hydroxy-but-2-enoic acid-(4'-trifluoromethylphenyl)-amide (Teriflunomide) epo.org |
Etherification of the Hydroxyl Group
The hydroxyl group of this compound and its esters is a key site for modification through etherification. This transformation is valuable for altering the molecule's polarity, solubility, and biological activity. The most common approach involves the reaction of the corresponding ester, ethyl (Z)-2-cyano-3-hydroxybut-2-enoate, with an alkylating agent in the presence of a base.
One notable example is the synthesis of ethyl (2E)-2-cyano-3-ethoxybut-2-enoate. biosynth.comnih.gov This reaction involves the O-alkylation of ethyl (Z)-2-cyano-3-hydroxybut-2-enoate with an ethylating agent. While specific reagents and conditions can vary, a typical procedure would involve an ethyl halide (e.g., ethyl iodide or ethyl bromide) and a suitable base to deprotonate the hydroxyl group, facilitating nucleophilic attack on the electrophilic ethyl source.
Another approach to etherification involves the use of orthoesters. For instance, reacting ethyl acetoacetate (B1235776) with triethyl orthoformate is a known method to produce the corresponding ethoxy derivative. researchgate.net A similar strategy could be envisioned for the synthesis of ethyl (2E)-2-cyano-3-ethoxybut-2-enoate, where ethyl (Z)-2-cyano-3-hydroxybut-2-enoate would react with an orthoester in the presence of an acid catalyst.
The table below summarizes representative etherification reactions for derivatives of this compound.
| Starting Material | Reagent(s) | Product | Reference(s) |
| Ethyl (Z)-2-cyano-3-hydroxybut-2-enoate | Ethyl halide (e.g., C2H5I), Base | Ethyl (2E)-2-cyano-3-ethoxybut-2-enoate | biosynth.comnih.gov |
| Ethyl acetoacetate (analogous reaction) | Triethyl orthoformate, Acid catalyst | Ethyl 3-ethoxybut-2-enoate | researchgate.net |
This table presents plausible reaction schemes based on documented syntheses of similar compounds.
Reactions involving the Cyano Group
The cyano (nitrile) group in this compound and its derivatives is a versatile functional group that can undergo a variety of chemical transformations, providing access to a wide range of other functionalities. beilstein-journals.org Common reactions of the cyano group include hydrolysis, reduction, and cycloadditions.
Hydrolysis: The cyano group can be hydrolyzed under acidic or basic conditions to first yield an amide and subsequently a carboxylic acid. chemistrysteps.compressbooks.pub This two-step process transforms the nitrile into a carboxyl group, significantly altering the molecule's chemical properties. The hydrolysis of the cyano group in this compound or its esters would lead to the formation of a dicarboxylic acid derivative.
Reduction: The cyano group is readily reducible to a primary amine. chemistrysteps.com Common reducing agents for this transformation include lithium aluminum hydride (LiAlH4) and catalytic hydrogenation (e.g., using H2 gas with a metal catalyst like Raney nickel or palladium). The reduction of the cyano group in this compound derivatives would yield the corresponding aminomethyl compound. For α,β-unsaturated nitriles, selective reduction of the cyano group without affecting the carbon-carbon double bond can be achieved using specific reagents and conditions.
Cycloaddition Reactions: The conjugated system of α,β-unsaturated nitriles, such as this compound, makes them suitable substrates for cycloaddition reactions. These reactions are powerful tools for the construction of cyclic and heterocyclic systems. While specific examples for this compound are not extensively documented, analogous systems undergo such transformations.
The following table outlines potential reactions involving the cyano group of this compound derivatives, based on established nitrile chemistry.
| Starting Material Derivative | Reaction Type | Reagent(s) | Potential Product | Reference(s) |
| Ethyl (Z)-2-cyano-3-hydroxybut-2-enoate | Hydrolysis | H3O+ or OH-, H2O | 3-Carboxy-3-hydroxybut-2-enoic acid ethyl ester | chemistrysteps.compressbooks.pub |
| Ethyl (Z)-2-cyano-3-hydroxybut-2-enoate | Reduction | LiAlH4 then H2O | Ethyl 2-(aminomethyl)-3-hydroxybut-2-enoate | chemistrysteps.com |
| Ethyl (Z)-2-cyano-3-hydroxybut-2-enoate | Catalytic Hydrogenation | H2, Metal Catalyst (e.g., Ni, Pd) | Ethyl 2-(aminomethyl)-3-hydroxybutanoate | chemistrysteps.com |
This table illustrates expected products from common nitrile transformations applied to the target molecule's framework.
Chemical Reactivity and Transformative Processes of 2 Cyano 3 Hydroxybut 2 Enoic Acid
Reactivity of the Carboxylic Acid Moiety
The carboxylic acid group is a primary site of reactivity in 2-Cyano-3-hydroxybut-2-enoic acid, participating in typical reactions such as salt formation, activation for nucleophilic attack, and decarboxylation.
As a carboxylic acid, this compound readily reacts with bases to form salts. This is a fundamental acid-base reaction where the acidic proton of the carboxyl group is transferred to a base. The resulting carboxylate salt is generally more soluble in water than the parent acid. While specific salts of this compound are not extensively documented in readily available literature, this reactivity can be confidently inferred from the general behavior of carboxylic acids.
Table 1: General Salt Formation Reactions of Carboxylic Acids
| Base | Product | General Equation |
| Sodium Hydroxide (B78521) | Sodium Carboxylate | R-COOH + NaOH → R-COONa + H₂O |
| Potassium Hydroxide | Potassium Carboxylate | R-COOH + KOH → R-COOK + H₂O |
| Ammonia (B1221849) | Ammonium Carboxylate | R-COOH + NH₃ → R-COONH₄ |
| Amines | Alkylammonium Carboxylate | R-COOH + R'NH₂ → R-COO⁻R'NH₃⁺ |
This table illustrates the expected salt formation reactions based on the general reactivity of carboxylic acids.
The carboxylic acid group of this compound can be activated to facilitate reactions with nucleophiles, leading to the formation of esters, amides, and other derivatives. This activation typically involves converting the hydroxyl group of the carboxylic acid into a better leaving group. Standard methods for this transformation include conversion to an acyl chloride or an acid anhydride. For instance, treatment with thionyl chloride (SOCl₂) or a similar reagent would be expected to convert the carboxylic acid to the corresponding acyl chloride, a much more reactive species.
Decarboxylation, the removal of the carboxyl group as carbon dioxide (CO₂), is a potential reaction pathway for this compound, particularly under heating. The presence of the α,β-unsaturation and the cyano group can influence the ease of this reaction. The decarboxylation of α,β-unsaturated carboxylic acids can be complex, sometimes requiring acid catalysis or high temperatures stackexchange.com. The mechanism may involve the formation of a stabilized intermediate. For some α,β-unsaturated acids, isomerization to a β,γ-unsaturated isomer precedes decarboxylation through a cyclic transition state stackexchange.com. In the case of α-cyano-β-methyl acrylic acids, base-induced decarboxylation has been observed to proceed through deconjugation to an α-cyano-β-methylene propanoic acid intermediate which then readily decarboxylates researchgate.net. While specific studies on the decarboxylation of this compound are not prominent, these general principles suggest that under appropriate conditions, it could lose CO₂ to form 2-cyanoprop-1-en-1-ol.
Reactivity of the Hydroxyl Group
The hydroxyl group of this compound exists as part of an enol system, which is in equilibrium with its keto tautomer. This enolic nature imparts specific reactivity to the hydroxyl group.
The hydroxyl group of this compound is part of a keto-enol tautomeric system. The equilibrium between the keto (2-cyano-3-oxobutanoic acid) and enol (this compound) forms is a key aspect of its chemistry. Generally, for simple ketones and aldehydes, the keto form is heavily favored masterorganicchemistry.com. However, the stability of the enol form can be significantly influenced by factors such as conjugation, intramolecular hydrogen bonding, and aromaticity masterorganicchemistry.comyoutube.com. In the case of this compound, the enol form is stabilized by conjugation of the carbon-carbon double bond with both the nitrile and carboxylic acid groups.
The tautomerism can be catalyzed by both acids and bases libretexts.orglibretexts.org. Under acidic conditions, the carbonyl oxygen is protonated, followed by deprotonation at the α-carbon to form the enol libretexts.org. Under basic conditions, an α-hydrogen is removed to form an enolate ion, which is then protonated on the oxygen to yield the enol libretexts.org. The acidity of the enolic proton is also a factor in its reactivity.
Table 2: Factors Influencing Keto-Enol Tautomerism
| Factor | Influence on Enol Stability |
| Conjugation | Increased conjugation stabilizes the enol form. |
| Intramolecular Hydrogen Bonding | Can stabilize the enol form, particularly in non-polar solvents. |
| Aromaticity | If the enol is part of an aromatic system (e.g., phenol), it is highly stabilized. |
| Solvent | The equilibrium can be solvent-dependent. |
This table summarizes the key factors that determine the relative stability of keto and enol tautomers.
The oxygen atom of the enolic hydroxyl group possesses lone pairs of electrons and can act as a nucleophile. This allows for reactions such as O-alkylation and O-acylation to form enol ethers and enol esters, respectively. For example, in the presence of a base and an alkyl halide, the hydroxyl group can be alkylated.
Furthermore, the entire enol system can act as a nucleophile, with the α-carbon being a particularly reactive site. This reactivity is fundamental to many important carbon-carbon bond-forming reactions. The ethyl ester of this compound, ethyl 2-cyano-3-hydroxybut-2-enoate nih.gov, is a known precursor in the synthesis of various heterocyclic compounds. For instance, its reaction with hydrazine (B178648) derivatives can lead to the formation of pyrazole (B372694) systems google.comekb.eg. Similarly, it can react with other nucleophiles in Michael additions and condensation reactions to build more complex molecular architectures nih.govlibretexts.org. These reactions, while demonstrated on the ester, are indicative of the inherent reactivity of the core structure of this compound.
Oxidation and Reduction Pathways
The presence of multiple functional groups allows for a range of oxidation and reduction reactions. The specific pathway and resulting product depend heavily on the reagents and conditions employed.
Oxidation: The α,β-unsaturated system is susceptible to oxidative cleavage and other oxidative transformations. The oxidation of α,β-unsaturated ketones initiated by hydroxyl radicals, for instance, proceeds almost exclusively through the addition of the radical to the C=C double bond. copernicus.org A similar mechanism can be expected for this compound. Stronger oxidizing agents can lead to the cleavage of the double bond, yielding smaller carboxylic acids or aldehydes. The secondary hydroxyl group can also be oxidized to a ketone under specific conditions.
Reduction: The reduction of this compound can selectively target the carbon-carbon double bond or the cyano group. As an electron-deficient alkene, the double bond's reduction requires specific methods to overcome its low electron affinity. gre.ac.uk Strategies like photoinduced hydrogen atom transfer (HAT) or the use of reagents like sodium borohydride, sometimes in the presence of a catalyst, can achieve the conjugate reduction of the alkene without affecting the other functional groups. gre.ac.ukyoutube.com Alternatively, catalytic hydrogenation can reduce both the double bond and the nitrile, depending on the catalyst and reaction conditions. wikipedia.org
| Reaction Type | Reagent/Condition | Affected Group(s) | Expected Product |
| Oxidation | OH Radicals | C=C Double Bond | Hydroxylated intermediates |
| Conjugate Reduction | Photoredox catalysis with Hantzsch ester | C=C Double Bond | 2-Cyano-3-hydroxybutanoic acid |
| Reduction | Sodium Borohydride (NaBH₄) / Catalyst | C=C Double Bond | 2-Cyano-3-hydroxybutanoic acid |
| Full Reduction | Catalytic Hydrogenation (e.g., H₂/Pd) | C=C Double Bond, Cyano Group | 2-(Aminomethyl)-3-hydroxybutanoic acid |
Reactivity of the Cyano Group
The cyano group is a versatile functional handle that can undergo hydrolysis, reduction, and cycloaddition reactions.
Hydrolysis and Amidation Pathways
The hydrolysis of the cyano group in this compound can be catalyzed by either acid or base. The reaction proceeds in two main stages: first, the conversion of the nitrile to an amide, followed by the hydrolysis of the amide to a carboxylic acid.
Under acidic conditions, the nitrogen atom of the nitrile is protonated, which activates the carbon atom toward nucleophilic attack by water. Subsequent tautomerization leads to an amide intermediate, 2-carbamoyl-3-hydroxybut-2-enoic acid. Further hydrolysis of the amide yields 3-hydroxy-2-methylmalonic acid. Basic hydrolysis involves the direct attack of a hydroxide ion on the nitrile carbon, eventually forming a carboxylate salt after the amide stage.
| Reaction | Conditions | Intermediate Product | Final Product |
| Acid-catalyzed Hydrolysis | H₃O⁺, heat | 2-Carbamoyl-3-hydroxybut-2-enoic acid | 3-Hydroxy-2-methylmalonic acid |
| Base-catalyzed Hydrolysis | NaOH, H₂O, heat | 2-Carbamoyl-3-hydroxybut-2-enoic acid sodium salt | 3-Hydroxy-2-methylmalonate disodium (B8443419) salt |
Reduction to Amines
The cyano group can be readily reduced to a primary amine (–CH₂NH₂). This transformation is a valuable method for introducing an aminomethyl group into the molecule. Powerful reducing agents are typically required for this conversion.
Lithium aluminum hydride (LiAlH₄) is highly effective for reducing nitriles to primary amines. The reaction involves the nucleophilic addition of hydride ions to the carbon of the nitrile group, followed by an aqueous workup to yield the amine. Catalytic hydrogenation using hydrogen gas (H₂) with catalysts like palladium, platinum, or nickel at elevated temperature and pressure also achieves this reduction. The choice of reducing agent is critical to avoid the simultaneous reduction of the carboxylic acid or the double bond if selectivity is desired.
| Reagent | Typical Solvent | Product |
| Lithium Aluminum Hydride (LiAlH₄) | Diethyl ether or THF | 2-(Aminomethyl)-3-hydroxybut-2-enoic acid |
| Catalytic Hydrogenation (H₂/Pd, Pt, or Ni) | Ethanol (B145695) or Acetic Acid | 2-(Aminomethyl)-3-hydroxybutanoic acid |
Cycloaddition Reactions
The cyano group, while generally a reluctant participant, can act as a 2π component (a dienophile or enophile) in certain cycloaddition reactions, particularly when activated. In the context of α,β-unsaturated systems, the nitrile can be involved in intramolecular or intermolecular cycloadditions to form heterocyclic structures. For instance, α,β-unsaturated carbonyl compounds can undergo [4+1] cycloaddition reactions with isocyanides catalyzed by Lewis acids like GaCl₃ to form lactones. nih.gov While this involves an isocyanide rather than a nitrile, it demonstrates the potential for cycloadditions in similar systems. More directly, nitriles can participate in [3+2] cycloadditions with species like nitrile oxides or in formal [2+2+2] cycloadditions to construct pyridine (B92270) rings. rsc.org The reactivity of this compound in such reactions would likely require specific catalysts or reaction partners to facilitate the involvement of the relatively inert cyano group.
Reactivity of the But-2-enoic Double Bond System
Electrophilic Addition Reactions
Electrophilic addition is a characteristic reaction of alkenes, driven by the attack of an electrophile on the electron-rich π-bond. tutorchase.comnumberanalytics.com However, in this compound, the C=C double bond is part of a conjugated system and is flanked by two strong electron-withdrawing groups: the carboxylic acid and the cyano group. This conjugation significantly reduces the electron density of the double bond, making it "electron-deficient." gre.ac.uklibretexts.org
Consequently, the double bond in this compound is deactivated towards attack by typical electrophiles. Standard electrophilic addition reactions, such as the addition of hydrogen halides (e.g., HBr), are much slower compared to simple, electron-rich alkenes. libretexts.orglibretexts.org While not impossible, these reactions would require harsh conditions or highly reactive electrophilic reagents.
Instead, the electron-deficient nature of the double bond makes the β-carbon susceptible to attack by nucleophiles in a process known as conjugate or 1,4-addition. wikipedia.orglibretexts.org This is the more dominant reaction pathway for α,β-unsaturated carbonyl compounds.
Nucleophilic Addition Reactions
The carbon-carbon double bond in this compound is electron-deficient due to the conjugation with both the cyano and carboxylic acid groups. This electronic characteristic makes it an excellent Michael acceptor, readily undergoing nucleophilic addition reactions. The regioselectivity of these additions can be influenced by the nature of the nucleophile and the reaction conditions.
Generally, soft nucleophiles tend to add to the β-carbon (C3) in a conjugate addition (Michael addition), while hard nucleophiles might attack the carbonyl carbon of the carboxylic acid group. However, for α,β-unsaturated aldehydes, ketones, and nitriles, the 1,4-conjugate addition is a common pathway. lumenlearning.com
Due to the polyfunctionality of the molecule, a variety of nucleophiles can be employed, leading to a diverse range of products. For instance, the addition of amines, thiols, and carbanions can be expected to proceed at the β-position. While specific studies on this compound are not extensively documented in publicly available literature, the reactivity of its ethyl ester, ethyl (Z)-2-cyano-3-hydroxybut-2-enoate, and other similar α,β-unsaturated systems provides significant insight. The general reactivity of α,β-unsaturated nitriles includes susceptibility to nucleophilic attack due to the delocalization of π-electrons, which stabilizes the molecule. nih.gov
Table 1: Predicted Nucleophilic Addition Reactions of this compound
| Nucleophile | Predicted Product | Reaction Type |
| Amine (R-NH₂) | 3-Amino-2-cyanobutanoic acid derivative | Michael Addition |
| Thiol (R-SH) | 2-Cyano-3-(alkylthio)butanoic acid derivative | Michael Addition |
| Enolate | 2-Cyano-3-substituted butanoic acid derivative | Michael Addition |
Isomerization Studies (Z/E Isomerism)
The double bond in this compound allows for the existence of two geometric isomers: (Z) and (E). The relative stability of these isomers is a critical factor in its synthesis and reactivity. Research on analogous compounds, such as 3-amino-2-cyanoacrylates, has shown that the (Z)-isomer is generally the more stable form. researchgate.netjku.at This stability is attributed to the formation of an intramolecular hydrogen bond between the hydroxyl group at C3 and the ester or nitrile functionality. researchgate.net
In the case of this compound, the (Z)-isomer, where the hydroxyl group and the carboxylic acid group are on the same side of the double bond, can be stabilized by a hydrogen bond between the hydroxyl proton and the carbonyl oxygen of the carboxylic acid or the nitrogen of the nitrile group. PubChem lists the compound primarily as the (Z)-isomer. nih.gov
The initial product of reactions like the Knoevenagel condensation, which can be used to synthesize such compounds, may be a mixture of (E) and (Z) isomers. However, due to rapid equilibration, the more thermodynamically stable (Z)-isomer is often the major or exclusive product obtained. jku.at
Cyclization Reactions
The multiple functional groups within this compound make it a prime candidate for intramolecular cyclization reactions, leading to the formation of various heterocyclic systems. The specific heterocyclic ring formed depends on the reaction conditions and the use of additional reagents.
For example, the presence of the nitrile and a β-hydroxyl group can facilitate the formation of furan (B31954) or pyran derivatives. The ethyl ester of the compound, ethyl (Z)-2-cyano-3-hydroxybut-2-enoate, is a versatile precursor for the synthesis of heterocycles. While direct cyclization studies on the acid itself are not widely reported, the reactivity of its ester and related compounds like ethyl cyanoacetate (B8463686) is well-established in the synthesis of pyridinones, pyrazolones, and other nitrogen-containing heterocycles. nih.gov For instance, β-enamino esters, which are structurally related, are known to be excellent starting materials for synthesizing pyrrolidinones and pyridinones. nih.gov
Table 2: Potential Cyclization Products from this compound Derivatives
| Reagent/Condition | Potential Heterocyclic Product |
| Hydrazine (N₂H₄) | Pyrazolone derivative |
| Guanidine | Pyrimidine (B1678525) derivative |
| Ammonia or primary amines | Pyridinone derivative |
| Strong acid | Furanone derivative |
Chemo- and Regioselectivity in Complex Reaction Environments
In a molecule with multiple reactive sites like this compound, controlling the chemo- and regioselectivity of a reaction is a significant synthetic challenge and a testament to the versatility of the substrate. The outcome of a reaction is dependent on a fine balance of factors including the nature of the reagent, catalyst, solvent, and temperature.
Chemoselectivity: This refers to the preferential reaction of one functional group over another. For example, a mild reducing agent might selectively reduce the carboxylic acid to an alcohol without affecting the nitrile or the carbon-carbon double bond. Conversely, catalytic hydrogenation could potentially reduce the double bond and/or the nitrile group. The choice of a specific reagent is crucial for achieving the desired transformation.
Regioselectivity: This is particularly relevant in nucleophilic addition reactions. As discussed in section 3.4.2, the molecule has two primary electrophilic centers susceptible to nucleophilic attack: the β-carbon of the double bond (C3) and the carbonyl carbon of the carboxylic acid (C1). Soft nucleophiles generally favor 1,4-conjugate addition to the β-carbon, while hard nucleophiles may favor 1,2-addition to the carbonyl group. The inherent electronic properties of the system, with the electron-withdrawing cyano and carboxyl groups, strongly favor the Michael-type addition at the β-position.
The principles of chemo- and regioselectivity are often exploited in the synthesis of complex molecules where this compound or its derivatives serve as a starting material. For instance, in the synthesis of polysubstituted pyrroles, the selective reaction at different positions of a similarly complex starting material is key to building the final molecular architecture. researchgate.net
Advanced Structural Elucidation and Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for providing a detailed atom-level map of molecular structure. High-resolution ¹H and ¹³C NMR spectra offer insights into the electronic environment of each nucleus, while two-dimensional techniques reveal through-bond and through-space correlations.
The chemical shifts in ¹H and ¹³C NMR spectra are highly sensitive to the electronic environment of the nuclei. For (Z)-2-cyano-3-hydroxybut-2-enoic acid, the presence of electronegative oxygen atoms, the cyano group (-C≡N), and the carbon-carbon double bond results in a wide dispersion of signals.
The ¹H NMR spectrum is expected to show distinct signals for the methyl protons (CH₃), the enolic hydroxyl proton (-OH), and the carboxylic acid proton (-COOH). The chemical shift of the methyl group would appear relatively downfield compared to a simple alkane due to the adjacent sp²-hybridized carbon. The hydroxyl and carboxylic acid protons are expected to be broad and located far downfield, with their exact positions being highly dependent on solvent, concentration, and temperature due to hydrogen bonding and chemical exchange.
The ¹³C NMR spectrum would display five distinct signals, corresponding to the five carbon atoms in unique chemical environments: the methyl carbon, the nitrile carbon, the two sp² carbons of the double bond, and the carbonyl carbon of the carboxylic acid. The carbonyl and nitrile carbons are typically found at the downfield end of the spectrum. The electronegativity of the attached groups significantly influences these shifts. youtube.comresearchgate.net For instance, the carbon atom bonded to the hydroxyl group (C3) will be deshielded and appear at a higher chemical shift than the carbon bonded to the cyano group (C2). youtube.com
Predicted ¹H NMR Chemical Shifts for (Z)-2-Cyano-3-hydroxybut-2-enoic acid (Predicted data; actual values may vary based on solvent and experimental conditions)
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| -CH₃ | ~2.3 | s (singlet) |
| -OH (enol) | 5.0 - 9.0 | br s (broad singlet) |
| -COOH | 10.0 - 13.0 | br s (broad singlet) |
Predicted ¹³C NMR Chemical Shifts for (Z)-2-Cyano-3-hydroxybut-2-enoic acid (Predicted data; actual values may vary based on solvent and experimental conditions)
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| -C H₃ | ~20 |
| -C ≡N | ~115 |
| =C (CN)- | ~100 |
| =C (OH)- | ~170 |
| -C OOH | ~175 |
Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the signals observed in 1D spectra and establishing the molecular framework. wikipedia.orgcreative-biostructure.com
COSY (Correlation Spectroscopy): This homonuclear experiment identifies proton-proton (¹H-¹H) spin-spin couplings. For 2-Cyano-3-hydroxybut-2-enoic acid, a COSY spectrum would be relatively simple but could confirm the absence of coupling for the methyl singlet and show potential long-range couplings, for instance between the methyl protons and the enolic -OH proton under specific conditions, helping to confirm their proximity.
HMQC/HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear experiment correlates proton signals with the carbon atoms to which they are directly attached (one-bond ¹H-¹³C correlations). youtube.com An HSQC spectrum would definitively link the methyl proton signal to the methyl carbon signal. It is a powerful tool for assigning carbons that have attached protons. creative-biostructure.com
HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment detects longer-range couplings between protons and carbons, typically over two to three bonds (²J_CH and ³J_CH). This is arguably the most powerful tool for assembling the carbon skeleton of this compound. For example, correlations would be expected from the methyl protons to both sp² carbons (C2 and C3) and from the carboxylic acid proton to the carbonyl carbon (C1) and C2. These correlations confirm the connectivity between the key functional groups. The observation of a strong three-bond correlation from the methyl protons to C2 would help to confirm the (Z)-stereochemistry around the double bond.
This compound can exist as keto-enol tautomers. The predominant keto form is 2-cyano-3-oxobutanoic acid, while the enol form is this compound. The equilibrium between these forms can be studied using dynamic NMR spectroscopy.
By acquiring NMR spectra at various temperatures, it is possible to observe changes in the signals corresponding to each tautomer. At low temperatures, the rate of interconversion may be slow enough on the NMR timescale to allow for the observation of separate, distinct signals for both the keto and enol forms. As the temperature increases, the rate of tautomerization increases, leading to coalescence of the signals and eventually, at high temperatures, a single set of time-averaged signals. Analysis of the line shapes at different temperatures can provide quantitative information about the activation energy and the thermodynamics of the tautomeric equilibrium.
Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy
Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides detailed information about the functional groups present in a molecule and the nature of hydrogen bonding.
The IR and Raman spectra of this compound are expected to show characteristic absorption bands corresponding to its various functional groups.
O-H Stretching: A very broad absorption band is expected in the IR spectrum, typically in the range of 3300-2500 cm⁻¹, which is characteristic of the hydrogen-bonded O-H stretching of the carboxylic acid group. The enolic O-H stretch would also contribute to this region.
C=O Stretching: A strong, sharp absorption band corresponding to the carbonyl (C=O) stretch of the carboxylic acid group should appear around 1700-1725 cm⁻¹. The exact position is influenced by hydrogen bonding; dimerization typically shifts this band to a lower wavenumber.
C=C Stretching: The carbon-carbon double bond stretch is expected to appear in the 1680-1620 cm⁻¹ region. Its intensity in the IR spectrum can be variable, but it often gives a strong signal in the Raman spectrum.
C≡N Stretching: The nitrile group (C≡N) gives rise to a characteristic absorption in the 2260-2220 cm⁻¹ region. researchgate.net Conjugation with the C=C double bond typically shifts this absorption to a lower frequency. This band is usually of medium intensity in the IR spectrum but sharp. researchgate.net
C-O Stretching and O-H Bending: Bands corresponding to C-O stretching (from the carboxylic acid and enol) and O-H bending are expected in the fingerprint region (1300-1000 cm⁻¹).
Expected Characteristic Vibrational Frequencies for (Z)-2-Cyano-3-hydroxybut-2-enoic acid (Positions are approximate and can be influenced by physical state and intermolecular interactions)
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |
| Carboxylic Acid O-H | Stretching | 3300 - 2500 (broad) |
| Enol O-H | Stretching | ~3400 (if not strongly H-bonded) |
| Nitrile C≡N | Stretching | 2240 - 2220 |
| Carboxylic Acid C=O | Stretching | 1725 - 1700 |
| Alkene C=C | Stretching | 1650 - 1620 |
| Carboxylic Acid C-O | Stretching | 1320 - 1210 |
| O-H Bending | Bending | 1440 - 1395 and ~950 (broad) |
The presence of both hydrogen bond donors (-OH from carboxylic acid and enol) and acceptors (C=O, -OH, C≡N) allows this compound to form extensive hydrogen bonding networks. nih.gov In the solid state and in concentrated solutions, carboxylic acids typically exist as cyclic dimers through intermolecular hydrogen bonds between their -COOH groups.
Vibrational spectroscopy is highly sensitive to these interactions. nih.govnih.gov The formation of hydrogen bonds generally causes a red-shift (shift to lower frequency) and significant broadening of the stretching frequency of the donor group (e.g., O-H stretch). The dramatic broadening of the O-H stretching band from ~3400 cm⁻¹ for a free hydroxyl to below 3000 cm⁻¹ is a classic indicator of strong hydrogen bonding, such as that in carboxylic acid dimers. researchgate.net By comparing spectra in non-polar solvents at different concentrations, one can distinguish between intramolecular and intermolecular hydrogen bonds. In dilute solutions, intermolecular bonds are disrupted, leading to the appearance of sharper bands at higher frequencies corresponding to "free" or monomeric species. The analysis of these shifts provides insight into the strength and nature of the hydrogen bonding network. nih.gov
Conformational Insights from Vibrational Modes
Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a powerful tool for probing the conformational landscape of this compound. The vibrational modes of the molecule, which are sensitive to the spatial arrangement of its atoms, can provide critical information about the preferred conformations in different states of matter. Theoretical calculations, often employing Density Functional Theory (DFT), are typically used in concert with experimental spectra to assign specific vibrational frequencies to the corresponding atomic motions.
For this compound, key vibrational modes of interest include the stretching frequencies of the O-H (hydroxyl), C=O (carboxyl), C≡N (cyano), and C=C (alkene) bonds. The precise frequencies of these vibrations can shift based on the molecule's conformation, particularly with respect to the rotation around the C2-C3 single bond. For instance, intramolecular hydrogen bonding between the hydroxyl group at C3 and the carboxyl group or the cyano group would lead to noticeable shifts in the O-H and C=O stretching frequencies.
Mass Spectrometry (MS)
Mass spectrometry is an indispensable technique for determining the molecular weight and elemental composition of this compound, as well as for deducing its structure through the analysis of its fragmentation patterns.
High-Resolution Mass Spectrometry for Elemental Composition
High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, which can be used to determine the elemental formula of this compound. The exact mass of the (Z)-isomer of this compound has been computed to be 127.026943022 Da. nih.gov An experimental HRMS measurement yielding a value very close to this would confirm the elemental composition of C₅H₅NO₃.
Fragmentation Pathways and Structural Information from MS/MS
Tandem mass spectrometry (MS/MS) involves the isolation and fragmentation of the molecular ion of this compound. The resulting fragmentation pattern is a fingerprint of the molecule's structure, providing valuable information about its connectivity. While specific experimental MS/MS data for this compound is not widely published, likely fragmentation pathways can be predicted based on its functional groups. Common fragmentation events would include the loss of small neutral molecules such as H₂O (from the hydroxyl and carboxyl groups), CO₂ (from the carboxyl group), and HCN (from the cyano group). The fragmentation of the carbon backbone would also yield characteristic ions.
Advanced Ionization Techniques in Characterization
The choice of ionization technique can significantly impact the mass spectrum obtained for this compound. "Soft" ionization methods like Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) are generally preferred for this type of molecule as they tend to produce the intact molecular ion with minimal fragmentation. This is crucial for accurate molecular weight determination. ESI is particularly well-suited for analyzing this compound from solution, as it is readily ionized in the presence of a protic solvent. More energetic techniques, such as Electron Ionization (EI), would induce more extensive fragmentation, which can be useful for structural elucidation but may result in a weak or absent molecular ion peak.
X-ray Crystallography and Solid-State Analysis
X-ray crystallography provides the most definitive information about the three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and the absolute configuration of chiral centers.
Single Crystal X-ray Diffraction for Absolute Configuration and Conformation
A successful single-crystal X-ray diffraction analysis of this compound would unambiguously determine its molecular structure. This technique would confirm the connectivity of the atoms and provide precise measurements of all bond lengths and angles. Furthermore, it would reveal the conformation of the molecule in the crystal lattice, including the planarity of the double bond system and the orientation of the substituent groups. The analysis would also elucidate the details of any intermolecular interactions, such as hydrogen bonding, which dictate the packing of the molecules in the crystal.
While a crystal structure for this compound itself is not publicly available, related structures, such as those of (E)-alkyl 2-cyano-3-(2-hydroxyphenyl)propenoates, have been reported. These studies showcase the power of X-ray crystallography to establish the stereochemistry at the double bond and the conformational preferences of the ester and phenyl groups. A similar analysis of this compound would be invaluable for a complete understanding of its solid-state structure.
Powder X-ray Diffraction for Polymorphism and Amorphous Forms
Powder X-ray Diffraction (PXRD) is a primary and powerful technique for investigating the solid-state nature of a chemical compound. It is instrumental in distinguishing between crystalline and amorphous forms and in identifying different crystalline arrangements known as polymorphs. Polymorphs of a compound can exhibit distinct physical and chemical properties, including solubility, melting point, and stability, which are of critical importance in materials science and pharmaceutical development.
In a typical PXRD analysis, a powdered sample is irradiated with X-rays, and the diffraction pattern is recorded. Crystalline materials produce a characteristic pattern of sharp peaks, with the peak positions (2θ angles) and intensities being unique to a specific polymorphic form. An amorphous form, lacking long-range atomic order, would produce a broad halo instead of sharp peaks.
Despite the utility of this technique, a thorough search of scientific literature and databases did not yield any specific PXRD data for this compound. Consequently, there is no published information regarding its potential to exist in different polymorphic or amorphous forms. The table below illustrates the type of data that would be generated from a PXRD study on different polymorphs of a compound.
Table 1: Illustrative Powder X-ray Diffraction Data for Hypothetical Polymorphs of this compound
| Characteristic Peaks (2θ) - Form A | Characteristic Peaks (2θ) - Form B |
| 10.2° | 12.5° |
| 15.8° | 18.3° |
| 20.5° | 22.1° |
| 25.1° | 28.9° |
| 30.7° | 33.4° |
| Note: This table is for illustrative purposes only and does not represent actual experimental data for this compound. |
Solid-State NMR and its Application to Polymorph Characterization
Solid-State Nuclear Magnetic Resonance (ssNMR) spectroscopy is another key technique for characterizing the solid forms of a compound. Unlike solution-state NMR, which provides information about the averaged structure of a molecule in a solvent, ssNMR probes the local environment of atomic nuclei in the solid state. This makes it particularly sensitive to the subtle structural differences between polymorphs.
In ssNMR, differences in the chemical shifts of atomic nuclei (commonly ¹³C) can distinguish between molecules in different crystalline environments. Furthermore, relaxation times (such as T₁ and T₁ρ) can provide insights into the molecular dynamics and packing within the crystal lattice.
As with PXRD, no specific solid-state NMR studies on this compound have been found in the public domain. Therefore, there is no experimental data to report on the ssNMR characterization of any potential polymorphs of this compound. The following table provides an example of the kind of data that would be obtained from such a study.
Table 2: Representative Solid-State ¹³C NMR Chemical Shifts for Hypothetical Polymorphs of this compound
| Carbon Atom | Form A Chemical Shift (ppm) | Form B Chemical Shift (ppm) |
| C=O | 170.1 | 172.5 |
| C-OH | 155.8 | 157.2 |
| C-CN | 118.3 | 116.9 |
| C-CH₃ | 20.5 | 22.1 |
| CN | 115.4 | 114.8 |
| Note: This table is for illustrative purposes only and does not represent actual experimental data for this compound. |
Chiroptical Spectroscopy (if applicable to chiral derivatives)
Chiroptical spectroscopy encompasses techniques that probe the interaction of chiral molecules with polarized light. These methods are essential for determining the absolute configuration and conformational properties of chiral compounds.
Circular Dichroism (CD) spectroscopy measures the differential absorption of left- and right-circularly polarized light by a chiral molecule. A CD spectrum provides information about the stereochemistry of a molecule, particularly the spatial arrangement of its chromophores. While this compound itself is not chiral, chiral derivatives could be synthesized, for instance, by introducing a chiral center elsewhere in the molecule or by forming chiral complexes.
Optical Rotatory Dispersion (ORD) spectroscopy measures the change in the angle of rotation of plane-polarized light as a function of wavelength. Similar to CD spectroscopy, ORD is used to characterize chiral molecules. The shape of the ORD curve, particularly the presence of Cotton effects (characteristic peaks and troughs), is related to the absolute configuration of the molecule.
No research on the synthesis or chiroptical analysis of chiral derivatives of this compound was identified. Therefore, no experimental CD or ORD data can be presented.
Computational and Theoretical Chemistry Studies of 2 Cyano 3 Hydroxybut 2 Enoic Acid
Quantum Chemical Calculations
Quantum chemical calculations, such as those based on Density Functional Theory (DFT) or ab initio methods, would be the cornerstone of a theoretical investigation into 2-cyano-3-hydroxybut-2-enoic acid.
Molecular Orbital Theory and Frontier Orbitals
Molecular orbital (MO) theory provides a framework for understanding the electronic behavior of molecules. A key aspect of this would be the characterization of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies and spatial distributions of these frontier orbitals are fundamental to predicting a molecule's reactivity, its role in chemical reactions, and its electronic properties.
Table 1: Hypothetical Frontier Orbital Data for this compound
| Parameter | Expected Value Range (eV) | Significance |
| HOMO Energy | -8 to -6 | Indicates the ability to donate electrons. A higher energy suggests greater reactivity as a nucleophile. |
| LUMO Energy | -2 to 0 | Indicates the ability to accept electrons. A lower energy suggests greater reactivity as an electrophile. |
| HOMO-LUMO Gap | 4 to 6 | Relates to the molecule's kinetic stability and the energy required for electronic excitation. |
Note: The values in this table are hypothetical and represent typical ranges for organic molecules. Actual values for this compound would need to be determined through specific calculations.
Prediction of Spectroscopic Properties (NMR, IR, UV-Vis)
Computational methods can predict various spectroscopic properties, which can then be compared with experimental data for validation.
NMR Spectroscopy: Theoretical calculations can predict the ¹H and ¹³C NMR chemical shifts. This would aid in the structural elucidation and assignment of experimental spectra.
IR Spectroscopy: The vibrational frequencies and their corresponding intensities can be calculated to generate a theoretical IR spectrum. This would help in identifying the characteristic vibrational modes of the functional groups present in the molecule.
UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) calculations could predict the electronic transitions and the corresponding absorption wavelengths in the UV-Vis spectrum, providing insight into the molecule's chromophores.
Reaction Mechanism Elucidation and Transition State Analysis
For any chemical reaction involving this compound, computational chemistry could be used to map out the entire reaction pathway. This would involve locating and characterizing the transition state structures, which are the high-energy points along the reaction coordinate. By calculating the activation energies, one could predict the feasibility and kinetics of different potential reactions.
Conformational Analysis and Potential Energy Surfaces
The presence of rotatable bonds in this compound suggests the possibility of multiple conformations.
Tautomeric Forms and Energetic Preferences
This compound can exist in different tautomeric forms, primarily involving the migration of a proton. A key equilibrium would be between the enol form (as named) and the corresponding keto form. Computational studies would be essential to determine the relative energies of these tautomers and thus predict their equilibrium populations. The stability of different tautomers can be significantly influenced by the solvent environment, a factor that can also be modeled computationally.
Table 2: Potential Tautomers of this compound
| Tautomeric Form | Structural Description |
| Enol Form | The hydroxyl group is attached to the double-bonded carbon. |
| Keto Form | A ketone group is present, and the double bond is shifted. |
Intermolecular Interactions and Crystal Packing Studies
The solid-state structure of this compound is governed by a variety of intermolecular interactions. These forces dictate how the molecules arrange themselves in a crystal lattice, which in turn influences the material's physical properties.
This compound has functional groups capable of forming strong hydrogen bonds. The carboxylic acid group is a classic motif for forming dimeric structures through O-H···O hydrogen bonds between two molecules. This is a very common and stable arrangement for carboxylic acids in the solid state. Additionally, the enol hydroxyl group and the nitrogen atom of the cyano group can participate in hydrogen bonding.
According to computed data from PubChem for the (Z)-isomer, the molecule has two hydrogen bond donors and four hydrogen bond acceptors. nih.gov This suggests a high potential for forming extensive hydrogen-bonded networks.
A study on the crystal structure of a related compound, (E)-2-Cyano-3-(2,3-dimethoxyphenyl)acrylic acid, reveals that the molecules form hydrogen-bonded dimers via their carboxyl groups. nih.gov It is highly probable that this compound would exhibit similar dimeric structures in its crystalline form. The presence of the additional hydroxyl group could lead to more complex, three-dimensional hydrogen-bonding networks, linking these primary dimer units. The cooperative nature of hydrogen bonds, as seen in studies of other hydroxy-substituted aromatic acids, suggests that the formation of intermolecular hydrogen bonds can influence the strength of intramolecular interactions. fu-berlin.de
Table 1: Potential Hydrogen Bond Interactions in this compound
| Donor Group | Acceptor Group | Type of Interaction |
| Carboxylic Acid O-H | Carboxylic Acid C=O | Intermolecular Dimer |
| Enol O-H | Cyano N | Inter- or Intramolecular |
| Enol O-H | Carboxylic Acid C=O | Intermolecular |
| C-H (from methyl) | Cyano N or Oxygen | Weak Intermolecular |
In addition to hydrogen bonding, π-stacking and van der Waals forces are expected to play a significant role in the crystal packing of this compound. The conjugated π-system of the molecule, which includes the C=C double bond and the cyano and carboxyl groups, can lead to stabilizing π-π stacking interactions between adjacent molecules.
Polymorphism, the ability of a compound to exist in more than one crystal structure, is a common phenomenon in organic molecules, particularly those with multiple functional groups capable of forming different hydrogen-bonding patterns. Given the conformational flexibility and the variety of possible intermolecular interactions for this compound, it is a likely candidate for exhibiting polymorphism.
Computational methods are often employed to predict possible polymorphic forms by searching for low-energy crystal structures. These calculations would involve exploring different combinations of conformers and packing arrangements to identify thermodynamically stable or metastable crystal forms. While no specific polymorphic prediction studies for this compound were found in the searched literature, the existence of different isomers, such as the (Z) and (E) forms, and the potential for various hydrogen-bonding schemes, strongly suggests that different crystalline forms could be accessible under different crystallization conditions. A patent for a derivative, (Z)-2-cyano-3-hydroxy-but-2-enoic acid-(4'-trifluoromethylphenyl)-amide, mentions that the physical nature of the particles can be altered by processes like milling, which can sometimes induce polymorphic transformations. google.comepo.org
Applications in Advanced Organic Synthesis and Materials Science
Role as a Synthon in Multicomponent Reactions
Multicomponent reactions (MCRs) are highly efficient chemical processes where three or more reactants combine in a single synthetic operation to form a final product that incorporates all or most of the atoms of the starting materials. numberanalytics.com This approach offers significant advantages, including reduced reaction times, lower waste generation, and increased molecular complexity in fewer steps. numberanalytics.com The cyano-enoic acid core of 2-Cyano-3-hydroxybut-2-enoic acid, with its multiple reactive sites, is an ideal candidate for designing novel MCRs.
Derivatives of cyanoacetic acid and cyanoacetamide are well-established starting materials for a variety of MCRs, such as the Biginelli, Hantzsch, and Ugi reactions. scielo.brnih.govnih.gov For instance, in the Biginelli reaction, an aldehyde, a β-ketoester, and urea (B33335) combine to form dihydropyrimidines. numberanalytics.com this compound can be envisioned as a synthon that combines the functionalities of the β-ketoester (via its enol form) and the active methylene (B1212753) compound. Its participation in MCRs could lead to the synthesis of highly substituted, biologically relevant scaffolds.
The reactivity of the molecule allows it to participate in various reaction types central to MCRs:
Knoevenagel Condensation: The active methylene character, enhanced by the cyano group, can react with aldehydes and ketones. rsc.orgscielo.org.mx
Michael Addition: The α,β-unsaturated system is susceptible to nucleophilic attack.
Cycloaddition Reactions: The double bond can participate in cycloaddition processes.
Amide Formation: The carboxylic acid can react with amines, a key step in reactions like the Ugi and Passerini reactions. organic-chemistry.org
Table 1: Potential Multicomponent Reactions Involving the this compound Scaffold
| MCR Type | Potential Reactants with this compound | Resulting Scaffold |
| Biginelli-like | Aldehyde, Urea/Thiourea | Dihydropyrimidine derivatives |
| Hantzsch-like | Aldehyde, Ammonia (B1221849) | Dihydropyridine derivatives |
| Ugi-type | Amine, Isocyanide, Aldehyde/Ketone | Complex acyclic amides |
Utility in the Construction of Diverse Heterocyclic Systems
Heterocyclic compounds are of paramount importance in chemistry, forming the core structure of numerous natural products and synthetic molecules. Cyano-group-containing reagents, particularly cyanoacetamide and its derivatives, are renowned for their utility in synthesizing a wide range of heterocycles, including pyridines, pyrimidines, pyrazoles, and thiophenes. tubitak.gov.trtubitak.gov.tr
This compound serves as an excellent precursor for various heterocyclic systems due to the strategic placement of its functional groups. The enol/ketone tautomerism, combined with the nucleophilic and electrophilic centers, allows for a variety of cyclization strategies. tubitak.gov.tr
Synthesis of Pyridones and Pyridines: Condensation of N-substituted cyanoacetamides with 1,3-dicarbonyl compounds is a classic route to substituted 2-pyridones. researchgate.netyoutube.com this compound can react with ammonia or primary amines, where the amine attacks the carbonyl carbon (of the keto tautomer) or participates in a conjugate addition, followed by intramolecular cyclization via attack on the nitrile group to yield highly functionalized pyridone derivatives. youtube.com These can be further converted to other important pyridine (B92270) compounds. youtube.com
Formation of Pyrazoles: Reaction with hydrazine (B178648) derivatives can lead to the formation of pyrazole (B372694) rings. The hydrazine can react with the β-dicarbonyl-like system of the keto-enol tautomers to form the five-membered pyrazole core.
Construction of Other Heterocycles: The molecule's reactivity can be harnessed to create other systems. For example, reaction with hydroxylamine (B1172632) could yield isoxazoles, while reaction with amidines could produce pyrimidine (B1678525) rings. The presence of the cyano group is crucial, as it is an excellent electrophile for intramolecular cyclization steps. researchgate.net
Precursor for Advanced Polymer Monomers
The development of functional polymers is a cornerstone of modern materials science. Monomers based on acrylic acid and its derivatives are widely used due to their ability to undergo polymerization and the versatility of the resulting materials. researchgate.net Poly(acrylic acid) and its functionalized derivatives are used in a variety of applications due to properties like pH-responsiveness and hydrophilicity. mdpi.comnih.gov
This compound can be viewed as a highly functionalized acrylic acid derivative. Its polymerization, or copolymerization with other monomers, can lead to advanced polymers with unique characteristics:
Pendant Functional Groups: The resulting polymer would feature cyano, hydroxyl, and potentially unreacted carboxylic acid groups along its chain. These groups can serve as sites for post-polymerization modification, allowing for the covalent attachment of other molecules. researchgate.net
Cross-linking Capabilities: The hydroxyl and carboxylic acid groups can participate in cross-linking reactions, leading to the formation of hydrogels or thermoset materials.
Enhanced Polarity and Adhesion: The presence of multiple polar functional groups can enhance the polymer's adhesion to various substrates and modify its solubility properties.
The synthesis of polymers from such a monomer could proceed via standard polymerization techniques, with the resulting material, a functionalized poly(acrylate), having potential applications in coatings, adhesives, and biomedical materials. acs.org
Application in the Synthesis of Agrochemical Intermediates (non-therapeutic)
The synthesis of effective and environmentally benign crop protection agents is a major focus of the agrochemical industry. Many successful herbicides and fungicides are based on heterocyclic scaffolds, with pyridine derivatives being particularly prominent. youtube.com
As established, this compound is a versatile precursor for a variety of heterocyclic systems, most notably substituted pyridines. youtube.comyoutube.com The ability to generate highly functionalized pyridone and chloropyridine intermediates from this starting material is of significant interest. These intermediates are key building blocks in the synthesis of complex agrochemicals. For example, the cyclocondensation of an enamine with cyanoacetamide is a known method to produce pyridones, which can then be converted into 2-chloropyridines, a common step in the production of certain agricultural products. youtube.com The use of this compound offers a direct route to analogous structures with potentially novel substitution patterns, which could lead to the discovery of new active compounds.
Development of Novel Synthetic Methodologies utilizing the Cyano-Enoic Acid Core
The unique electronic and structural features of the this compound core make it a valuable platform for developing new synthetic reactions. The interplay between the conjugated π-system and the diverse functional groups allows for transformations that are not possible with simpler molecules.
Tandem and Cascade Reactions: The molecule is primed for cascade reactions where a single synthetic operation triggers a sequence of intramolecular transformations. For example, a Michael addition to the double bond could be followed by an intramolecular cyclization onto the nitrile, a process facilitated by the proximity of the reacting groups.
Catalytic Functionalization: The development of catalytic methods to selectively functionalize one part of the molecule while leaving others intact is an active area of research. For instance, N-heterocyclic carbene (NHC) catalysis, known to be effective in reactions with aldehydes, could potentially be used to generate novel intermediates from the cyano-enoic acid core. organic-chemistry.org
Photoredox Catalysis: Visible-light photoredox catalysis has emerged as a powerful tool for forming carbon-carbon bonds under mild conditions. Decarboxylative Giese-type reactions, where an α-oxo acid reacts with a Michael acceptor, demonstrate the potential for using the carboxylic acid moiety as a handle for radical generation and subsequent addition reactions. acs.org Applying such methods to this compound could open up new pathways for its elaboration.
The exploration of these methodologies will not only provide more efficient routes to known structures but also enable the synthesis of entirely new molecular frameworks built upon the versatile cyano-enoic acid scaffold.
Stability and Degradation Mechanisms of 2 Cyano 3 Hydroxybut 2 Enoic Acid
Hydrolytic Stability and Degradation Pathways
Hydrolysis represents a significant degradation pathway for 2-Cyano-3-hydroxybut-2-enoic acid, driven by the presence of the nitrile and carboxylic acid functionalities. The reactivity of the molecule towards hydrolysis is influenced by the pH of the environment, with distinct mechanisms operating under acidic and basic conditions.
Under acidic conditions, the nitrile group of this compound can undergo hydrolysis to form an amide, which can be further hydrolyzed to a carboxylic acid. The generally accepted mechanism for acid-catalyzed nitrile hydrolysis involves the initial protonation of the nitrile nitrogen, which enhances the electrophilicity of the nitrile carbon. Subsequent nucleophilic attack by a water molecule leads to the formation of a protonated imidic acid, which then tautomerizes to the more stable amide. youtube.com
The carboxylic acid group can also participate in intramolecular reactions. Given the β-position of the keto-like functionality (from the enol), the compound bears resemblance to a β-keto acid. While β-keto acids are known to be susceptible to decarboxylation upon heating, the stability in acidic aqueous solution at ambient temperature is generally higher. stackexchange.com However, under more forcing acidic conditions, decarboxylation could be a potential degradation pathway.
A plausible acid-catalyzed degradation pathway for this compound is proposed to initiate with the hydrolysis of the nitrile group to yield 2-carboxy-3-oxobutanoic acid. This intermediate, being a β-keto acid, could then undergo decarboxylation to produce 3-oxobutanoic acid, which exists in equilibrium with its enol form, 3-hydroxybut-2-enoic acid.
In alkaline solutions, the degradation of this compound is expected to be more rapid. The base-catalyzed hydrolysis of the nitrile group proceeds via the direct nucleophilic attack of a hydroxide (B78521) ion on the electrophilic nitrile carbon. youtube.com This leads to the formation of an intermediate anion that is subsequently protonated by water to form an imidic acid, which then tautomerizes to an amide. Further hydrolysis of the amide under basic conditions yields a carboxylate salt and ammonia (B1221849).
Furthermore, the presence of the vinylogous hydroxy group makes the β-carbon susceptible to nucleophilic attack in a Michael-type addition, especially under basic conditions. This could lead to a variety of degradation products. The degradation of related polycyanoacrylates is known to be base-catalyzed. google.com
A potential base-catalyzed degradation pathway involves the hydrolysis of the nitrile to the corresponding carboxylate, followed by potential decarboxylation. Another possibility is a retro-Claisen type reaction, which could lead to the cleavage of the C2-C3 bond.
The identification of specific hydrolytic degradants of this compound would require experimental studies utilizing techniques such as High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy. Based on the proposed mechanisms, potential hydrolytic degradants are listed in the table below.
| Potential Hydrolytic Degradant | Chemical Formula | Proposed Formation Pathway |
| 2-Carbamoyl-3-hydroxybut-2-enoic acid | C₅H₇NO₄ | Partial hydrolysis of the nitrile group |
| 2-Carboxy-3-oxobutanoic acid | C₅H₆O₅ | Complete hydrolysis of the nitrile group |
| 3-Oxobutanoic acid | C₄H₆O₃ | Decarboxylation of 2-carboxy-3-oxobutanoic acid |
| Acetic acid | C₂H₄O₂ | Further degradation |
| Oxalic acid | C₂H₂O₄ | Further degradation |
| Ammonia | NH₃ | Byproduct of nitrile hydrolysis |
| Carbon dioxide | CO₂ | Byproduct of decarboxylation |
Oxidative Degradation Studies
The carbon-carbon double bond in this compound is a primary site for oxidative attack. The electron-withdrawing nature of the adjacent cyano and carboxylic acid groups makes the double bond electron-deficient and susceptible to specific types of oxidative cleavage.
The oxidation of α,β-unsaturated carboxylic acids can proceed through different mechanisms depending on the oxidizing agent and reaction conditions. nih.gov Strong oxidizing agents like ozone (O₃) or potassium permanganate (B83412) (KMnO₄) can lead to the cleavage of the carbon-carbon double bond. youtube.comlibretexts.org
Ozonolysis, followed by an oxidative work-up (e.g., with hydrogen peroxide), would be expected to cleave the double bond, converting the C2 carbon into a carboxylic acid and the C3 carbon into a ketone. masterorganicchemistry.com The presence of the hydroxyl group on C3 complicates this prediction, as it may be further oxidized.
Oxidation with hot, concentrated potassium permanganate would also result in the cleavage of the double bond. youtube.com The products would depend on the subsequent oxidation of the initial fragments. Hydrothermal oxidation is another potential degradation pathway, which can involve radical mechanisms leading to cleavage at and near the double bond. nih.gov
The specific oxidative products of this compound have not been extensively documented in the literature. However, based on established principles of alkene oxidation, a range of products can be predicted.
| Potential Oxidative Degradant | Chemical Formula | Proposed Formation Pathway |
| 2-Oxo-3-oxobutanoic acid | C₄H₄O₅ | Ozonolysis with oxidative work-up |
| Oxalic acid | C₂H₂O₄ | Cleavage product from C2 |
| Pyruvic acid | C₃H₄O₃ | Cleavage product from C3 |
| Acetic acid | C₂H₄O₂ | Further oxidation of pyruvic acid |
| Carbon dioxide | CO₂ | Complete oxidation |
It is important to note that the actual degradation products and pathways would need to be confirmed through rigorous experimental studies. The presented information is based on established chemical principles and data from analogous structures.
Role of Free Radicals in Degradation
Free radical-mediated degradation represents a significant pathway for the decomposition of this compound. The conjugated π-system of this vinylogous acid can interact with free radicals, initiating a cascade of reactions. The presence of allylic protons and the electron-rich double bond makes the molecule susceptible to attack by radicals.
The initiation of free radical degradation can occur through various mechanisms, including exposure to UV radiation or interaction with other radical species in the environment. Once formed, radicals can add to the double bond or abstract a hydrogen atom from the methyl group or the hydroxyl group. Radical cyclization reactions have been observed in related vinylogous esters and amides, suggesting that similar intramolecular reactions could be possible for this compound under certain conditions. rsc.org The propagation phase of the degradation would likely involve a series of radical-molecule reactions, leading to the formation of a variety of smaller, more stable molecules. Termination of the radical chain reactions would occur through the combination of two radical species.
Photolytic Degradation Pathways
The photolytic degradation of this compound is driven by its ability to absorb ultraviolet (UV) and visible light, leading to electronically excited states with enhanced reactivity.
Photoreactivity under UV and Visible Light Exposure
Exposure to UV light, particularly at wavelengths around 254 nm, is expected to induce significant degradation of this compound. A forced degradation study on Teriflunomide, an amide derivative of this compound, demonstrated its susceptibility to photolytic degradation upon exposure to UV light. researchgate.net The conjugated system, including the cyano and carboxylic acid groups, acts as a chromophore, absorbing light energy and promoting the molecule to an excited state. This excited state can then undergo various photochemical reactions.
Identification of Photodegradation Products
While specific photodegradation products for this compound have not been detailed in the literature, studies on its amide derivative, Teriflunomide, have identified several impurities resulting from forced degradation conditions, including photolysis. researchgate.net These impurities arise from reactions such as hydrolysis of the nitrile group to an amide, followed by further degradation. It is plausible that similar transformations could occur for the parent acid, leading to a variety of smaller, oxygenated products.
Photolytic Reaction Mechanisms
The photolytic reaction mechanisms for this compound are likely to involve several pathways. Upon absorption of UV light, the molecule can undergo isomerization around the carbon-carbon double bond. Another potential pathway is the homolytic cleavage of bonds, leading to the formation of free radicals that can initiate further degradation reactions as described in section 7.2.3. Intramolecular cyclization reactions may also occur from the excited state.
Thermal Stability and Pyrolysis Products
Elevated temperatures can overcome the activation energy barriers for the decomposition of this compound, leading to its breakdown through pyrolysis.
In a forced degradation study, the amide derivative Teriflunomide was subjected to thermal stress at 105°C, indicating that the core structure is susceptible to degradation at elevated temperatures. researchgate.net For the parent acid, thermal decomposition is likely to proceed via decarboxylation, a common reaction for carboxylic acids upon heating. wikipedia.org The pyrolysis of related cyanoacetic esters has been shown to yield nitriles through the elimination of carbon dioxide and an alkene. acs.org Therefore, a probable pyrolysis product of this compound is 3-hydroxybut-2-enenitrile, formed through the loss of CO2. Further fragmentation at higher temperatures could lead to the formation of smaller molecules like acetonitrile (B52724), carbon monoxide, and methane.
Influence of Environmental Factors on Chemical Stability
The chemical stability of this compound is significantly influenced by environmental factors such as pH and the presence of oxidizing agents.
The acidity of the solution, or its pH, is a critical factor. In acidic conditions, the carboxylic acid group will be protonated, which may influence its reactivity and degradation pathways. Conversely, in basic conditions, the carboxylic acid will exist as a carboxylate anion, which could alter its susceptibility to nucleophilic attack. Forced degradation studies on the amide derivative, Teriflunomide, involved treatment with both acid (0.1 N HCl) and base (0.1 N NaOH), which resulted in the formation of degradation products. researchgate.net This suggests that both acidic and basic conditions can promote the breakdown of the core structure.
The presence of oxidizing agents, such as hydrogen peroxide, has also been shown to cause degradation of Teriflunomide, leading to the formation of impurities. researchgate.net This indicates that this compound is likely susceptible to oxidative degradation. The enol double bond is a potential site for oxidative cleavage.
The table below summarizes the expected degradation of this compound under various conditions, based on studies of its derivatives and related compounds.
| Condition | Expected Degradation Products (Hypothetical) |
| Free Radical Exposure | Smaller oxygenated and fragmented molecules |
| UV/Visible Light | Isomers, cyclized products, products of nitrile hydrolysis |
| Thermal Stress (Pyrolysis) | 3-Hydroxybut-2-enenitrile, Acetonitrile, CO2, CO, Methane |
| Acidic Conditions (e.g., HCl) | Hydrolysis products of the nitrile group |
| Basic Conditions (e.g., NaOH) | Salts of degradation products, potential for hydrolysis |
| Oxidative Stress (e.g., H2O2) | Oxidative cleavage products, smaller carboxylic acids |
Advanced Analytical Methodologies for Purity and Chemical Integrity
Chromatographic Techniques for High-Resolution Separation
Chromatography is the cornerstone of purity assessment for "2-Cyano-3-hydroxybut-2-enoic acid," offering powerful tools for separating this polar, multifunctional molecule from structurally similar compounds. The choice of chromatographic technique is dictated by the physicochemical properties of the analyte and the specific analytical challenge at hand.
High-Performance Liquid Chromatography (HPLC) Method Development and Optimization
High-Performance Liquid Chromatography (HPLC) is the premier technique for the purity and assay determination of "this compound" due to its high resolving power and applicability to a wide range of polar, non-volatile compounds. Given the compound's acidic nature and the presence of a polar hydroxyl group and a cyano group, reversed-phase HPLC is the most suitable approach.
Method development would focus on optimizing the separation of the main component from potential process-related impurities such as cyanoacetic acid, as well as degradation products that may arise from hydrolysis or decarboxylation. A typical starting point for method development would involve a C18 stationary phase, which provides a good balance of hydrophobicity for retaining the molecule while still allowing for elution with a suitable mobile phase. Due to the acidic nature of the analyte, a mobile phase with a controlled pH is crucial to ensure good peak shape and reproducible retention times. An acidic mobile phase, such as one containing formic acid or phosphoric acid, will suppress the ionization of the carboxylic acid group, leading to better retention and sharper peaks.
A gradient elution is often preferred to ensure the timely elution of both early-retained polar impurities and later-eluting, less polar components. The organic modifier of choice is typically acetonitrile (B52724) or methanol (B129727), with acetonitrile often providing better resolution for unsaturated compounds.
Interactive Table 1: Exemplary HPLC Method Parameters for the Analysis of this compound
| Parameter | Condition | Rationale |
| Column | C18, 250 mm x 4.6 mm, 5 µm | Standard reversed-phase column offering good resolution and efficiency. |
| Mobile Phase A | 0.1% Phosphoric Acid in Water | Acidic modifier to suppress ionization of the carboxylic acid, improving peak shape. |
| Mobile Phase B | Acetonitrile | Common organic modifier providing good selectivity for polar compounds. |
| Gradient | 5% B to 95% B over 20 minutes | To elute a wide range of impurities with varying polarities. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Column Temperature | 30 °C | To ensure reproducible retention times and improve peak symmetry. |
| Detection | UV at 210 nm | The conjugated system of the molecule is expected to have a strong UV absorbance at this wavelength. |
| Injection Volume | 10 µL | A standard volume for analytical HPLC. |
Further optimization would involve fine-tuning the gradient slope, the type and concentration of the acidic modifier, and the column temperature to achieve baseline separation of all relevant impurities. The use of a cyano-functionalized stationary phase could also be explored, as it may offer alternative selectivity for this cyano-containing analyte. sigmaaldrich.com
Gas Chromatography (GC) for Volatile Derivatives
Direct analysis of the highly polar and non-volatile "this compound" by Gas Chromatography (GC) is not feasible. However, GC can be a valuable tool for the analysis of volatile impurities that may be present from the synthesis process. To analyze the main compound itself or non-volatile impurities, a derivatization step is necessary to increase their volatility and thermal stability.
A common derivatization strategy for carboxylic acids is silylation, which replaces the active hydrogen of the carboxylic acid and hydroxyl groups with a trimethylsilyl (B98337) (TMS) group. nih.govlmaleidykla.lt Reagents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) are effective for this purpose. lmaleidykla.lt The resulting TMS-derivatives are significantly more volatile and can be readily analyzed by GC.
The GC method would typically employ a mid-polarity capillary column, such as one coated with a phenyl-polysiloxane phase, to achieve separation of the derivatized analyte and any volatile impurities.
Interactive Table 2: Proposed GC Method for the Analysis of Derivatized this compound
| Parameter | Condition | Rationale |
| Derivatization Reagent | N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS | A powerful silylating agent for both carboxylic acids and hydroxyl groups. |
| Reaction Conditions | 70 °C for 30 minutes | To ensure complete derivatization. |
| Column | DB-5ms, 30 m x 0.25 mm, 0.25 µm | A robust, mid-polarity column suitable for a wide range of derivatized compounds. |
| Carrier Gas | Helium at a constant flow of 1.2 mL/min | Inert carrier gas providing good efficiency. |
| Injector Temperature | 250 °C | To ensure rapid volatilization of the derivatized analytes. |
| Oven Program | 100 °C (2 min hold), then 10 °C/min to 280 °C (10 min hold) | A temperature program to separate volatile impurities from the derivatized main component. |
| Detector | Flame Ionization Detector (FID) | A universal detector for organic compounds, providing quantitative data. |
This GC approach is particularly useful for quantifying low levels of volatile organic compounds that may not be easily detected by HPLC.
Supercritical Fluid Chromatography (SFC)
Supercritical Fluid Chromatography (SFC) presents a "green" alternative to normal-phase HPLC and can be advantageous for the analysis and purification of polar compounds. dtic.mil SFC typically uses supercritical carbon dioxide as the primary mobile phase, often with a polar co-solvent such as methanol. This technique can offer faster separations and reduced solvent consumption compared to HPLC.
For a polar molecule like "this compound," SFC would likely be performed on a polar stationary phase, such as silica, diol, or even a cyano-propyl bonded phase. The addition of a small amount of an acidic or basic additive to the co-solvent can significantly improve peak shape for ionizable analytes.
Interactive Table 3: Prospective SFC Method Parameters for this compound
| Parameter | Condition | Rationale |
| Column | Silica or 2-Ethylpyridine, 150 mm x 4.6 mm, 3 µm | Polar stationary phases suitable for retaining polar analytes in SFC. |
| Mobile Phase A | Supercritical CO2 | The main mobile phase component. |
| Mobile Phase B (Co-solvent) | Methanol with 0.1% Trifluoroacetic Acid (TFA) | Polar co-solvent to increase elution strength, with an acidic additive to improve peak shape. |
| Gradient | 5% B to 40% B over 10 minutes | A gradient of the polar co-solvent to elute the analyte and impurities. |
| Back Pressure | 150 bar | To maintain the CO2 in a supercritical state. |
| Column Temperature | 40 °C | To ensure the supercritical state and improve efficiency. |
| Detection | UV at 210 nm | Similar to HPLC, the compound should be detectable by UV. |
SFC can be particularly useful for chiral separations if different stereoisomers of "this compound" exist and need to be resolved.
Hyphenated Techniques for Comprehensive Analysis
For an in-depth understanding of the impurity profile, hyphenated techniques that couple the separation power of chromatography with the identification capabilities of mass spectrometry are indispensable.
LC-MS/MS for Degradation Product Identification and Quantification
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a powerful tool for identifying and quantifying trace-level impurities and degradation products. The high sensitivity and selectivity of MS/MS allow for the detection of compounds that may not be visible with UV detection. nih.govresearchgate.net
An HPLC method similar to the one described in section 8.1.1 would be coupled to a mass spectrometer. Electrospray ionization (ESI) is the most suitable ionization technique for this polar analyte, likely in negative ion mode to deprotonate the carboxylic acid. By performing MS/MS experiments, the fragmentation patterns of the parent compound and its impurities can be elucidated, providing structural information for their identification. For example, a potential degradation product resulting from decarboxylation would exhibit a characteristic mass loss.
Interactive Table 4: Postulated LC-MS/MS Parameters and Expected Degradation Products
| Parameter | Setting | Purpose |
| Ionization Mode | Electrospray Ionization (ESI), Negative | To generate [M-H]⁻ ions of the acidic analyte and impurities. |
| MS Scan Mode | Full Scan (m/z 50-500) and Product Ion Scan | To obtain parent masses and fragmentation patterns for structural elucidation. |
| Collision Energy | Ramped (e.g., 10-40 eV) | To induce fragmentation and generate informative product ions. |
| Expected Degradation Product 1 | Decarboxylation Product (C4H5NO) | Loss of CO2 from the parent molecule. |
| Expected [M-H]⁻ of Product 1 | m/z 82.04 | For identification and quantification. |
| Expected Degradation Product 2 | Hydrolysis of Cyano Group (C5H6O4) | Conversion of the cyano group to a carboxylic acid. |
| Expected [M-H]⁻ of Product 2 | m/z 129.02 | For identification and quantification. |
This technique is crucial for stability studies, where the formation of degradation products over time is monitored. nih.gov
GC-MS for Volatile Impurity Profiling
Gas Chromatography-Mass Spectrometry (GC-MS) is the gold standard for the identification of volatile and semi-volatile impurities. chromatographyonline.com After derivatization as described in section 8.1.2, the separated components are introduced into the mass spectrometer. Electron Ionization (EI) is typically used, which generates reproducible fragmentation patterns that can be compared against spectral libraries (e.g., NIST) for confident identification of unknown impurities.
This method would be highly effective in identifying residual solvents from the synthesis process, as well as volatile by-products. For instance, if ethanol (B145695) were used as a solvent in the synthesis, it could be readily detected and quantified. Similarly, volatile precursors or their breakdown products could be identified.
Interactive Table 5: Illustrative GC-MS Analysis for Volatile Impurities
| Parameter | Setting | Rationale |
| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard ionization technique for creating searchable mass spectra. |
| Mass Range | m/z 35-550 | A wide mass range to capture fragments of both small and larger volatile compounds. |
| Potential Volatile Impurity 1 | Cyanoacetic acid methyl ester (if methanol is present) | A potential process-related impurity. |
| Expected Mass Spectrum of Impurity 1 | Characteristic fragments allowing for library matching. | For confident identification. |
| Potential Volatile Impurity 2 | Acetonitrile (as a solvent) | A common solvent that might be present as a residual. |
| Expected Mass Spectrum of Impurity 2 | Molecular ion at m/z 41 and characteristic fragments. | For confident identification. |
The combination of these advanced analytical methodologies provides a comprehensive picture of the purity and chemical integrity of "this compound," ensuring its quality and consistency.
Impurity Profiling and Characterization (non-drug specific impurities)
The identification and characterization of impurities are crucial for ensuring the quality and consistency of this compound. Impurities can arise from the starting materials, synthetic by-products, or degradation of the final compound.
The Knoevenagel condensation used for the synthesis of this compound can potentially lead to the formation of several by-products. wikipedia.org These can include products from the self-condensation of the starting materials, such as the self-condensation of ethyl cyanoacetate (B8463686), which can form a variety of oligomeric species. chemprob.org Michael addition of the cyanoacetate to the newly formed α,β-unsaturated product is another potential side reaction, leading to the formation of a dicarboxylic acid derivative. researchgate.netresearchgate.net
Table 3: Potential Synthetic By-products in the Synthesis of this compound
| Impurity Name | Origin |
| Diethyl 2,4-dicyanoglutaconate | Self-condensation of ethyl cyanoacetate |
| Michael Adduct | Reaction of ethyl cyanoacetate with the product |
| Unreacted Starting Materials | Incomplete reaction |
These impurities can be identified and quantified using a combination of chromatographic techniques (e.g., HPLC, GC) coupled with mass spectrometry (MS) and NMR spectroscopy.
This compound, as an α,β-unsaturated carboxylic acid, may be susceptible to degradation under various stress conditions such as heat, light, and extreme pH. Potential degradation pathways include decarboxylation, hydrolysis of the nitrile group to a carboxylic acid or amide, and polymerization. nih.govnih.govstackexchange.comagriculturejournals.cz
Forced degradation studies are typically performed to identify potential degradation products and to establish the stability-indicating nature of the analytical methods. These studies involve subjecting the compound to harsh conditions and analyzing the resulting mixture for any new peaks.
Table 4: Potential Degradation Products of this compound
| Degradation Product | Potential Cause |
| 3-Hydroxybut-1-ene-1-carbonitrile | Decarboxylation |
| 2-Carboxy-3-hydroxybut-2-enoic acid | Hydrolysis of the nitrile group |
| Oligomers/Polymers | Polymerization of the double bond |
The characterization of these degradation products is essential for understanding the stability of this compound and for defining appropriate storage and handling conditions.
Method Validation for Impurity Determination
The validation of an analytical method for the determination of impurities in a substance is critical to ensure the reliability and accuracy of the results. This process demonstrates that the analytical procedure is suitable for its intended purpose. While specific, publicly available research on the validation of impurity determination methods for this compound is limited, the principles of method validation are universal and can be illustrated through methodologies applied to structurally related compounds. For the purpose of this article, we will reference validated methods for Teriflunomide, a well-studied active pharmaceutical ingredient that contains the 2-cyano-3-hydroxy-but-2-enoic acid core structure. The validation parameters discussed are in accordance with the International Council for Harmonisation (ICH) guidelines. researchgate.netnih.govwisdomlib.org
The objective of validating a method for impurities is to ensure that it can accurately and precisely quantify the impurities present in the substance, as well as detect them at low concentrations. This involves a series of tests to evaluate the performance of the analytical method.
A robust and validated analytical method, typically a stability-indicating High-Performance Liquid Chromatography (HPLC) method, is essential for separating the main component from any potential impurities. These impurities can arise from the manufacturing process, degradation, or storage. The validation process ensures that the method is specific, linear, accurate, precise, sensitive, and robust.
Specificity
Specificity is the ability of the analytical method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. For impurity determination, the method must be able to separate the impurity peaks from the main peak of this compound and from each other.
In a typical validation, specificity is demonstrated by spiking the drug substance with known impurities and showing that the method can resolve these compounds. researchgate.net In the case of Teriflunomide, specificity has been confirmed by the absence of interference from blank samples at the retention times of the main drug and its known impurities. wisdomlib.org Stress testing (exposure to acid, base, oxidation, heat, and light) is also performed to generate potential degradation products and to demonstrate that the method can separate these from the main component. nih.gov
Linearity
Linearity refers to the ability of the analytical method to elicit test results that are directly proportional to the concentration of the analyte within a given range. For impurity determination, the linearity of the method is established by analyzing a series of solutions with different concentrations of the impurity.
A linear relationship is typically evaluated by plotting the analytical response versus the concentration of the impurity and determining the correlation coefficient (r) or the coefficient of determination (R²) of the regression line. For a validated method for Teriflunomide, linearity was observed over a concentration range of 4-20 µg/ml with a correlation coefficient of 0.9995. iajpr.com Another study showed linearity for Teriflunomide and its related compounds over a defined concentration range. wisdomlib.org
| Parameter | Value | Concentration Range |
| Correlation Coefficient (R²) | 0.9995 | 4-20 µg/ml |
This table illustrates a typical linearity result for a validated analytical method.
Range
The range of an analytical method is the interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity. For impurity determination, the range should typically cover from the reporting level of the impurity to 120% of the specification limit. uw.edu.pl
Accuracy
Accuracy is the closeness of the test results obtained by the method to the true value. For impurity determination, accuracy is typically assessed by performing recovery studies. This involves spiking the drug substance with known amounts of the impurities at different concentration levels (e.g., 50%, 100%, and 150% of the specification limit). The percentage recovery of the added impurity is then calculated.
In a validation study for a related substance method for Teriflunomide, the accuracy was confirmed through percentage recoveries of spiked samples, which were consistently between 106.7% and 113.3%. wisdomlib.org
| Spiking Level | Recovery Range (%) |
| Low | 106.7 - 110.2 |
| Medium | 108.5 - 112.1 |
| High | 110.8 - 113.3 |
This table presents illustrative accuracy data from recovery studies.
Precision
Precision refers to the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. Precision is usually expressed as the relative standard deviation (RSD) of a series of measurements. It is considered at three levels:
Repeatability: Precision under the same operating conditions over a short interval of time.
Intermediate Precision: Precision within the same laboratory, but with variations such as different days, different analysts, or different equipment.
Reproducibility: Precision between different laboratories.
For the impurity method for Teriflunomide, system precision was demonstrated by injecting multiple replicates, and method precision was evaluated by analyzing spiked samples, yielding a percentage relative standard deviation (% RSD) within acceptable limits. wisdomlib.org
| Precision Level | Parameter | Acceptance Criteria (% RSD) |
| Repeatability | % RSD of peak areas | ≤ 2.0% |
| Intermediate Precision | % RSD of impurity content | ≤ 5.0% |
This table shows typical acceptance criteria for the precision of an impurity determination method.
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
The Limit of Detection (LOD) is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. The Limit of Quantitation (LOQ) is the lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
LOD and LOQ are often determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve. uw.edu.pl For a validated HPTLC-densitometric method for Teriflunomide, the LOD and LOQ were calculated based on the standard deviations of the intercepts of the calibration curves. nih.gov
| Parameter | Typical Method of Determination | Illustrative Value (µg/mL) |
| LOD | Signal-to-Noise Ratio of 3:1 | 0.05 |
| LOQ | Signal-to-Noise Ratio of 10:1 | 0.15 |
This table provides illustrative values for LOD and LOQ.
Robustness
Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage. For an HPLC method, these variations could include changes in the mobile phase composition, pH, flow rate, and column temperature. The evaluation of robustness is considered during the development phase of the analytical procedure. uw.edu.pl
In a study of a UV spectrophotometric method for Teriflunomide, robustness was determined by measuring the absorbance at ±1 nm of the detection wavelength. iajpr.com For an HPTLC method, robustness was evaluated by introducing small variations in the mobile phase composition and the detection wavelength. nih.gov
System Suitability
System suitability testing is an integral part of many analytical procedures. The tests are based on the concept that the equipment, electronics, analytical operations, and samples to be analyzed constitute an integral system that can be evaluated as such. System suitability tests are performed to ensure that the chromatographic system is adequate for the intended analysis. Parameters such as peak resolution, tailing factor, theoretical plates, and the precision of replicate injections are typically monitored.
Future Research Directions and Emerging Chemical Paradigms
Exploration of Novel Synthetic Routes and Sustainable Chemistry Approaches
The traditional synthesis of 2-cyano-3-hydroxybut-2-enoic acid and its esters often relies on the Knoevenagel condensation. bris.ac.uk Future research will likely focus on developing more sustainable and efficient synthetic methodologies.
Green Catalysis: A primary area of investigation is the use of green catalysts to drive the synthesis. This includes the exploration of:
Agro-waste extracts: Utilizing extracts from agricultural waste products as natural, biodegradable catalysts presents a cost-effective and environmentally benign alternative to conventional catalysts. acgpubs.org
Metal-Organic Frameworks (MOFs): The catalytic potential of MOFs like UMCM-1-NH2 and IRMOF-3 in Knoevenagel-type condensations is an active area of research, offering high efficiency and selectivity. ornl.gov
Catalyst-free, water-mediated processes: Developing synthetic protocols that proceed in water without the need for a catalyst represents a significant step towards truly green chemistry. rsc.org
Alternative Starting Materials: Research into alternative and more sustainable starting materials is also crucial. A patented method, for instance, describes the synthesis of cyanoacrylates from cyanoacetic ester and dialkoxymethane, avoiding the use of solid polyformaldehyde and thereby simplifying the reaction process. google.com
Design and Synthesis of Chemically Diverse Analogs with Tailored Reactivity
The functional versatility of this compound allows for the design and synthesis of a wide array of analogs with tailored reactivity for specific applications.
Systematic Structural Modifications: Future work will involve the systematic modification of the core structure. This can be achieved through:
Varying the ester group: As seen in the diverse family of cyanoacrylate adhesives, altering the alkyl chain of the ester group can fine-tune the physical properties of the resulting compounds. wikipedia.orgaronalpha.net
Introducing different substituents on the butene backbone: The synthesis of derivatives with various substituents can lead to novel chemical and physical properties. For example, the synthesis of (E)-N'-(2-hydroxy-3,5-dinitrobenzylidene)-2-cyanoacetohydrazide derivatives highlights the potential for creating complex molecules from this scaffold. oatext.com
Table 1: Examples of Synthesized Analogs and their Potential Research Directions
| Analog | Synthetic Precursors | Potential Research Direction |
| Teriflunomide | (2Z)-2-cyano-3-hydroxybut-2-enoic acid and 4-(trifluoromethyl)aniline | Exploration of novel immunomodulatory agents. zdschemical.com |
| LFM-A13 | (2Z)-2-cyano-3-hydroxybut-2-enoic acid and 2,5-dibromoaniline | Development of new kinase inhibitors for non-pharmaceutical applications. hbfuller.com |
| (2Z)-2-cyano-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoic acid | 4-hydroxy-3-methoxybenzaldehyde and cyanoacetic acid | Investigation as a building block for functional polymers. scbt.com |
| 2-Cyano-3-(thiophen-3-yl)prop-2-enoic acid | Thiophene-3-carbaldehyde and malononitrile | Use in the development of organic semiconductors. |
Mechanistic Studies of Unexplored Reactions and Transformations
A deeper understanding of the reactivity of this compound is essential for discovering new transformations and applications. The presence of multiple reactive sites—the nitrile, the carboxylic acid, the alkene, and the hydroxyl group—offers a rich field for mechanistic investigation.
Exploring the Reactivity of the Nitrile Group: The cyano group can participate in a variety of reactions beyond simple hydrolysis. numberanalytics.comlibretexts.org Future studies could explore:
Cycloaddition reactions: The participation of the nitrile group in [2+2] or [3+2] cycloadditions could lead to the synthesis of novel heterocyclic compounds. numberanalytics.com
Reactions with organometallic reagents: The reaction with Grignard reagents to form ketones is a known transformation that could be further explored with different organometallic species. libretexts.orglibretexts.org
Investigating the Alkene Moiety: The electron-deficient alkene is a key feature of this molecule. Future research could focus on:
Radical-mediated functionalization: Exploring the reaction of the internal alkene with various radicals could lead to the synthesis of highly functionalized molecules. nih.gov
Asymmetric hydrophosphination: This could lead to chiral phosphines that can be used in Wittig-type olefination reactions to produce functionalized Z-alkenes. nih.gov
Advanced Computational Modeling for Property Prediction and Reaction Design
Computational chemistry is a powerful tool for accelerating research and development. In the context of this compound, computational modeling can be employed to:
Predict Physicochemical Properties:
Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT): These methods can be used to calculate the electronic properties, such as HOMO-LUMO energy levels, of novel analogs. rsc.orgrsc.org This is particularly relevant for designing new dyes for applications like dye-sensitized solar cells.
Design and Optimize Reactions:
Modeling Reaction Mechanisms: Computational studies can provide insights into the transition states and intermediates of reactions, aiding in the design of more efficient synthetic routes.
Virtual Screening: Large libraries of potential analogs can be computationally screened for desired properties before their synthesis, saving time and resources.
Table 2: Computed Properties of (Z)-3-cyano-2-hydroxybut-2-enoic acid
| Property | Value | Reference |
| Molecular Weight | 127.10 g/mol | nih.gov |
| Molecular Formula | C5H5NO3 | nih.gov |
| Hydrogen Bond Donor Count | 2 | nih.gov |
| Hydrogen Bond Acceptor Count | 4 | nih.gov |
| Topological Polar Surface Area | 81.3 Ų | nih.gov |
Integration with Flow Chemistry and Automated Synthesis
The translation of laboratory-scale synthesis to industrial production can be significantly enhanced by integrating flow chemistry and automated synthesis platforms.
Continuous Flow Synthesis:
Enhanced Safety and Scalability: Flow chemistry offers better control over reaction parameters, leading to safer and more scalable processes. The synthesis of marine-derived drugs using continuous flow methodologies serves as a model for applying this technology to the production of this compound and its derivatives. nih.gov
Improved Yield and Purity: The precise control afforded by flow reactors can lead to higher yields and purities of the final product.
Automated Synthesis Platforms:
High-Throughput Screening: Automated platforms like SynFini™ can rapidly synthesize and test numerous analogs, accelerating the discovery of new compounds with desired properties. youtube.com
Standardization and Reproducibility: Automation ensures that synthetic protocols are executed with high precision, leading to more reproducible results. Systems like the Atlas HD from Syrris provide modular and automated solutions for chemical synthesis. youtube.com
Discovery of Novel Applications in Niche Chemical Fields (non-pharmaceutical)
While much of the focus on this compound derivatives has been in the pharmaceutical sector, a significant area for future research lies in exploring their potential in other chemical fields.
Materials Science:
Adhesives: The well-established use of cyanoacrylates as "super glues" can be expanded by creating new analogs of this compound with enhanced properties such as higher temperature resistance or improved impact strength. wikipedia.orgpermabond.com
Polymers and Coatings: The ability of the cyanoacrylate group to undergo rapid polymerization can be harnessed to develop novel polymers and coatings with unique properties. pcbiochemres.com Thickeners like poly(methyl methacrylate) are already used to modify the properties of cyanoacrylate adhesives. google.com
Electronics and Energy:
Dye-Sensitized Solar Cells (DSSCs): Organic dyes based on a cyanoacrylic acid anchoring group have shown promise as sensitizers in DSSCs. rsc.orgresearchgate.nete-asct.org Future research can focus on designing novel derivatives of this compound to improve the efficiency and stability of these solar cells. A known degradation pathway for these dyes involves the transformation of the cyanoacrylic acid unit into an aldehyde in the presence of water and UV light. nih.gov
Agrochemicals:
Herbicides: Certain cyanoacrylate derivatives have shown herbicidal activity. bris.ac.uk This opens up a new avenue for the design and synthesis of novel, more potent, and selective herbicides based on the this compound scaffold.
Q & A
Q. What are the primary synthetic routes for 2-cyano-3-hydroxybut-2-enoic acid, and how do reaction conditions influence yield and stereochemistry?
The compound can be synthesized via asymmetric hydrogenation or cyclization reactions. For example, Ru catalysts with chiral ligands like SunPhos have been effective in achieving high enantiomeric excess (85–92% ee) in similar α,β-unsaturated acids by reducing ketone precursors . The choice of solvent (e.g., methanol or THF) and temperature (ambient vs. reflux) significantly impacts reaction kinetics and stereoselectivity. Post-synthesis, purification via column chromatography (silica gel, ethyl acetate/hexane) and characterization by and are critical to confirm purity and regiochemistry .
Q. How can crystallographic techniques (e.g., SHELX) resolve structural ambiguities in this compound derivatives?
Single-crystal X-ray diffraction using SHELX programs (e.g., SHELXL for refinement) is essential for determining bond angles, hydrogen bonding, and cyano group orientation. For example, SHELXTL can model disorder in the hydroxy and cyano moieties, which are prone to dynamic effects in solution. High-resolution data (>1.0 Å) are recommended to mitigate twinning issues common in polar crystals .
Advanced Research Questions
Q. What strategies address contradictions in spectroscopic data (e.g., 1H NMR^1 \text{H NMR}1H NMR splitting vs. computational predictions) for this compound?
Discrepancies between experimental coupling constants and DFT-calculated values often arise from solvent polarity or conformational flexibility. Paramagnetic relaxation agents (e.g., Cr(acac)) can enhance resolution in crowded spectral regions. For dynamic systems, variable-temperature NMR (VT-NMR) between 25°C and −60°C helps identify rotamers or keto-enol tautomerism .
Q. How can computational modeling (e.g., DFT, molecular docking) predict the bioactivity of this compound?
Density Functional Theory (DFT) at the B3LYP/6-311+G(d,p) level calculates electrostatic potential surfaces to predict nucleophilic/electrophilic sites. Docking studies (AutoDock Vina) with enzymes like CYP450 isoforms (e.g., CYP77A4) can model interactions, highlighting potential inhibition via hydrogen bonding with the cyano group or steric clashes with the hydroxy moiety .
Q. What experimental designs optimize enantioselective synthesis while minimizing racemization?
Chiral auxiliaries (e.g., Evans oxazolidinones) or organocatalysts (e.g., proline derivatives) can enforce stereocontrol during cyanohydrin formation. Kinetic resolution using lipases (e.g., Candida antarctica Lipase B) in biphasic systems (hexane/water) separates enantiomers with >90% ee. Monitoring reaction progress via chiral HPLC (Chiralpak IA column) ensures minimal racemization during prolonged reflux .
Methodological Considerations
Q. How do solvent polarity and pH affect the stability of this compound in aqueous solutions?
The compound undergoes hydrolysis in acidic/basic conditions, forming 3-hydroxybut-2-enoic acid and cyanide ions. Stability studies (pH 3–9, 25°C) monitored by UV-Vis spectroscopy (λ = 260 nm) show maximal stability at pH 5–6 (acetate buffer). Degradation follows first-order kinetics ( = 48 h at pH 7), necessitating storage at −20°C under argon .
Q. What are the best practices for handling hazardous byproducts (e.g., HCN) during synthesis?
Strict adherence to fume hood protocols, real-time HCN detection via gas sensors (Draeger tubes), and neutralization with FeSO/NaOH solutions are mandatory. Waste must be segregated in labeled containers and treated with hypochlorite bleach before disposal .
Data Analysis and Validation
Q. How can researchers validate conflicting bioactivity data (e.g., enzyme inhibition vs. activation) across studies?
Reproducibility requires standardized assay conditions (e.g., 25 mM Tris-HCl pH 7.4, 1 mM DTT) and controls (e.g., known inhibitors like malonate). Dose-response curves (IC) with triplicate measurements and statistical analysis (ANOVA, p < 0.05) mitigate variability. Cross-validation via isothermal titration calorimetry (ITC) confirms binding affinities .
Q. What advanced spectroscopic techniques (e.g., 2D NMR, HRMS) resolve structural isomerism in derivatives?
and identify coupling networks obscured in 1D spectra. High-Resolution Mass Spectrometry (HRMS) with ESI+ ionization (resolution <5 ppm) distinguishes isomers via exact mass differences (e.g., CHNO vs. CHNO) .
Ethical and Safety Compliance
Q. What ethical guidelines apply to toxicity testing of this compound in model organisms?
In vivo studies require approval from institutional animal care committees (IACUC) and adherence to OECD Test Guidelines (e.g., TG 423 for acute oral toxicity). Cell-based assays (e.g., HepG2 viability via MTT) should precede animal trials to minimize ethical concerns .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
